Nlrp3-IN-44
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H30N4O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
5-[6-[[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]amino]-4,5-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-yl]-1-benzofuran-4-ol |
InChI |
InChI=1S/C25H30N4O3/c30-12-11-29-10-1-2-17(14-29)26-25-22-16-5-3-15(4-6-16)21(22)23(27-28-25)19-7-8-20-18(24(19)31)9-13-32-20/h7-9,13,15-17,30-31H,1-6,10-12,14H2,(H,26,28)/t15?,16?,17-/m1/s1 |
InChI Key |
UNBDWXPYOJFIBC-OFLPRAFFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Nlrp3-IN-44: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nlrp3-IN-44, also identified as compound P33, is a potent and orally bioavailable inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. This technical guide provides a detailed overview of its mechanism of action, supported by available quantitative data and experimental methodologies. This compound directly engages the NLRP3 protein, preventing the downstream assembly and activation of the inflammasome complex. Its efficacy has been demonstrated in various cellular and in vivo models of inflammation, highlighting its potential as a therapeutic agent for NLRP3-mediated diseases.
Core Mechanism of Action
This compound exerts its inhibitory effect through direct binding to the NLRP3 protein. This interaction is crucial in preventing the conformational changes required for the subsequent steps in inflammasome activation. The primary mechanism of action can be summarized as the inhibition of Apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization. By preventing the formation of the ASC speck, this compound effectively halts the recruitment and activation of pro-caspase-1, thereby blocking the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and inhibiting pyroptotic cell death.[1]
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: this compound directly binds to NLRP3, inhibiting ASC oligomerization and subsequent inflammasome activation.
Quantitative Data
The potency and binding affinity of this compound have been quantified in various assays. The following tables summarize the key data points available from the primary literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Species | Assay | Stimulant | IC50 (nM) |
| THP-1 | Human | IL-1β Release | Nigericin | 2.7[1] |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | IL-1β Release | Nigericin | 15.3[1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | IL-1β Release | Nigericin | 2.9[1] |
Table 2: Binding Affinity and Pharmacokinetics of this compound
| Parameter | Value | Method |
| Binding Affinity (Kd) to NLRP3 | 17.5 nM[1] | Direct Binding Assay |
| Oral Bioavailability | ~62%[1] | In vivo (murine model) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Note: As the full text of the primary research article was not accessible, these protocols are based on established, standard methods for the described assays and may not reflect the exact experimental details used in the original study.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a common method to assess the inhibitory effect of a compound on NLRP3 inflammasome activation in macrophages.
Objective: To measure the dose-dependent inhibition of nigericin-induced IL-1β release by this compound.
Materials:
-
THP-1 cells, BMDMs, or PBMCs
-
RPMI-1640 or DMEM cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (in DMSO)
-
Opti-MEM
-
Human or Mouse IL-1β ELISA kit
Procedure:
-
Cell Culture and Priming:
-
For THP-1 cells, differentiate with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Plate the cells (THP-1, BMDMs, or PBMCs) in a 96-well plate at a suitable density (e.g., 5 x 10^5 cells/well).
-
Prime the cells with LPS (e.g., 1 µg/mL) in culture medium for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
-
Inhibitor Treatment:
-
After priming, wash the cells with PBS and replace the medium with serum-free medium (e.g., Opti-MEM).
-
Add serial dilutions of this compound (or vehicle control, DMSO) to the wells and incubate for a defined period (e.g., 1 hour).
-
-
NLRP3 Activation:
-
Induce NLRP3 inflammasome activation by adding a final concentration of nigericin (e.g., 10 µM).
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for analysis.
-
Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
-
Experimental Workflow: In Vitro Inhibition Assay
Caption: A generalized workflow for assessing the in vitro inhibition of NLRP3 inflammasome activation.
Direct Binding Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a standard approach to measure the binding affinity of a small molecule to its protein target.
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for the NLRP3 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified human NLRP3 protein
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified NLRP3 protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized NLRP3 protein surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Analyze the sensorgrams using the instrument's software.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
In Vivo Efficacy
This compound has demonstrated significant efficacy in murine models of NLRP3-driven diseases.[1]
-
LPS-induced Septic Shock: Administration of this compound was shown to ameliorate the effects of septic shock in mice.[1]
-
MSU Crystal-induced Peritonitis: The compound also showed significant therapeutic effects in a model of gouty inflammation induced by monosodium urate crystals.[1]
These findings underscore the potential of this compound as a therapeutic agent for a range of inflammatory conditions.
Conclusion
This compound is a potent and specific inhibitor of the NLRP3 inflammasome with a well-defined mechanism of action centered on the direct binding to NLRP3 and the subsequent suppression of ASC oligomerization. Its high potency in various cell types and promising oral bioavailability and in vivo efficacy make it a valuable tool for research and a strong candidate for further therapeutic development in the context of NLRP3-mediated inflammatory diseases.
References
Nlrp3-IN-44: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Nlrp3-IN-44, a potent and orally available inhibitor of the NLRP3 inflammasome. This document details the scientific background, experimental methodologies, and key data associated with this promising therapeutic candidate.
Introduction: The NLRP3 Inflammasome as a Therapeutic Target
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation by a wide array of sterile and pathogen-associated molecular patterns (PAMPs and DAMPs), triggers a cascade of inflammatory responses.[1][3] This process involves the recruitment of the adaptor protein ASC and pro-caspase-1, leading to the activation of caspase-1.[4] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms, and can also induce a form of inflammatory cell death known as pyroptosis.[4][5]
While essential for host defense, aberrant or chronic activation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide range of inflammatory diseases, including autoimmune disorders, metabolic diseases, neurodegenerative conditions, and sepsis.[4][6] Consequently, the development of small molecule inhibitors that specifically target the NLRP3 inflammasome has become a significant focus of therapeutic research.[6][7]
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process: priming (Signal 1) and activation (Signal 2).
-
Signal 1 (Priming): This initial step is typically triggered by the recognition of PAMPs, such as lipopolysaccharide (LPS), by Toll-like receptors (TLRs), or by endogenous cytokines.[5][8] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[5][8]
-
Signal 2 (Activation): A diverse range of stimuli can provide the second signal, leading to the assembly and activation of the inflammasome complex. These stimuli often induce cellular stress signals such as potassium (K+) efflux, calcium (Ca2+) influx, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[4][9]
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway:
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Discovery and Development of this compound (Compound P33)
This compound, also identified as compound P33, is a potent and specific inhibitor of the NLRP3 inflammasome, emerging from a research program focused on pyridazine-based scaffolds.[10] The discovery and development of this compound were aimed at addressing the need for orally bioavailable NLRP3 inhibitors for the treatment of inflammatory diseases such as septic shock and peritonitis.[10]
Mechanism of Action
Mechanism studies have indicated that this compound directly binds to the NLRP3 protein.[10] This interaction is thought to inhibit the activation and assembly of the inflammasome complex, thereby suppressing the downstream production of IL-1β and pyroptosis by inhibiting the oligomerization of the adaptor protein ASC.[10]
The following diagram illustrates the proposed mechanism of action for this compound:
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are NLRP3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Role of Covalent Inhibition in NLRP3 Inflammasome Signaling: A Technical Guide Featuring Oridonin
Disclaimer: Initial searches for "Nlrp3-IN-44" did not yield information on a specific molecule with this designation in the public scientific literature. Therefore, this guide utilizes Oridonin , a well-characterized, naturally occurring covalent inhibitor of the NLRP3 inflammasome, as a representative example to provide an in-depth technical overview for researchers, scientists, and drug development professionals.
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Direct inhibition of the NLRP3 protein is a promising therapeutic strategy. This document provides a comprehensive technical guide on the role of covalent inhibitors in modulating NLRP3 inflammasome signaling, using Oridonin as a prime example. Oridonin, a diterpenoid isolated from Rabdosia rubescens, has been identified as a specific and potent covalent inhibitor of the NLRP3 inflammasome.[1][2] It directly targets the NLRP3 protein, preventing its activation and the subsequent cascade of inflammatory events. This guide details its mechanism of action, presents quantitative data on its efficacy, provides detailed experimental protocols for its characterization, and visualizes the key pathways and workflows.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[3][4]
-
Signal 1 (Priming): This step is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-inflammatory cytokines like pro-IL-1β.[3][4]
-
Signal 2 (Activation): A diverse array of stimuli, including ATP, crystalline substances, and potassium efflux, triggers the assembly of the NLRP3 inflammasome complex.[3] This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[5] The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[3][5]
References
- 1. Mono Sodium Urate Crystal-induced Peritonitis for in vivo Assessment of Inflammasome Activation [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of IL-1β by bone marrow-derived macrophages in response to chemotherapeutic drugs: Synergistic effects of doxorubicin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-44: A Potent and Orally Bioavailable Chemical Probe for the NLRP3 Inflammasome
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that plays a pivotal role in the host's defense against pathogens and endogenous danger signals. Upon activation, the NLRP3 inflammasome orchestrates the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. While essential for immunity, aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders. This has positioned the NLRP3 inflammasome as a highly attractive therapeutic target.
Nlrp3-IN-44, also identified as compound P33, is a novel, potent, and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome.[1][2][3] Developed from a pyridazine (B1198779) scaffold, this chemical probe offers high specificity and robust in vivo efficacy, making it an invaluable tool for studying the physiological and pathological roles of the NLRP3 inflammasome and for the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect through direct binding to the NLRP3 protein, a key sensor component of the inflammasome.[1][2] Mechanistic studies have revealed that this compound binds to NLRP3 with a high affinity, exhibiting a dissociation constant (Kd) of 17.5 nM.[1][2][3] This direct interaction interferes with the assembly of the NLRP3 inflammasome by suppressing the oligomerization of the Apoptosis-associated speck-like protein containing a CARD (ASC), a crucial adaptor protein in the inflammasome complex.[2] By preventing ASC oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18, as well as inhibiting pyroptosis.[2]
dot
References
Nlrp3-IN-44 Target Engagement in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies to assess the cellular target engagement of Nlrp3-IN-44, a potent and selective inhibitor of the NLRP3 inflammasome. This document outlines the core signaling pathways, detailed experimental protocols for key validation assays, and a summary of quantitative data for this compound and other relevant inhibitors.
Core Signaling Pathway and Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex central to the innate immune response. Its activation is a critical step in the maturation and secretion of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2][3] The activation of the NLRP3 inflammasome is a two-step process.[1] A priming signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[1] A second activation signal (Signal 2), triggered by a variety of stimuli including nigericin, ATP, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex.[1][3][4] This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[2][5][6] The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation.[2][7] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[2][3]
This compound is a potent inhibitor of the NLRP3 inflammasome.[8] While the precise mechanism of action for many NLRP3 inhibitors involves direct binding to the NACHT domain of NLRP3 to prevent its ATPase activity and subsequent oligomerization, the exact binding site of this compound is not explicitly detailed in the provided information.[9][10] However, its high potency suggests a direct interaction with a key component of the inflammasome complex.
dot
Caption: Canonical NLRP3 inflammasome activation pathway and the putative inhibitory point of this compound.
Quantitative Data for NLRP3 Inhibitors
The following table summarizes the available quantitative data for this compound and the well-characterized NLRP3 inhibitor, MCC950, for comparison.
| Inhibitor | Cell Type | Assay | Potency | Reference |
| This compound | THP-1 (human monocytic) | IL-1β release | IC50 = 3 nM | [8] |
| This compound | - | Binding Assay | Kd = 17.5 nM | [8] |
| MCC950 | Bone Marrow-Derived Macrophages (murine) | IL-1β release | IC50 ≈ 7.5 nM | [9] |
| MCC950 | Human Monocyte-Derived Macrophages | IL-1β release | IC50 ≈ 8.1 nM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound target engagement. The following protocols are based on established methods for studying NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is fundamental for determining the potency of this compound in a cellular context by measuring the inhibition of IL-1β secretion.
a. Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.
-
To differentiate THP-1 monocytes into a macrophage-like phenotype, seed the cells in a 96-well plate at a density of 1 x 105 cells/well and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
After differentiation, replace the media with fresh, PMA-free media and allow the cells to rest for 24 hours before the experiment.
b. Inflammasome Priming and Inhibitor Treatment:
-
Prime the differentiated THP-1 cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β (Signal 1).
-
Pre-incubate the primed cells with various concentrations of this compound (e.g., a serial dilution from 1 µM down to 0.1 nM) for 1 hour. Include a vehicle control (e.g., DMSO).
c. Inflammasome Activation and Sample Collection:
-
Activate the NLRP3 inflammasome by adding 10 µM Nigericin or 5 mM ATP for 1-2 hours (Signal 2).
-
After incubation, centrifuge the plate and collect the cell culture supernatants for cytokine analysis.
-
Lyse the remaining cells with a suitable lysis buffer for subsequent protein analysis.
d. Data Analysis:
-
IL-1β Measurement (ELISA): Quantify the concentration of secreted IL-1β in the collected supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
IC50 Determination: Plot the percentage of IL-1β inhibition against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
dot
Caption: Experimental workflow for the in vitro NLRP3 inflammasome inhibition assay.
Caspase-1 Cleavage Assay by Western Blot
This assay assesses the effect of this compound on the activation of caspase-1, a direct upstream event of IL-1β processing.
a. Sample Preparation:
-
Use the cell lysates collected from the In Vitro NLRP3 Inflammasome Activation and Inhibition Assay.
-
Determine the protein concentration of each lysate using a BCA protein assay.
b. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for caspase-1 that detects both the pro-form (p45) and the cleaved active subunit (p20) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the p20 band in this compound-treated samples indicates inhibition of caspase-1 activation.[7]
ASC Speck Formation Assay by Immunofluorescence
This imaging-based assay directly visualizes the effect of this compound on the oligomerization of the adaptor protein ASC, a hallmark of inflammasome assembly.[5][11][12][13]
a. Cell Preparation:
-
Seed and differentiate THP-1 cells on glass coverslips in a 24-well plate as described previously.
-
Perform the priming and inhibitor treatment steps as outlined in the In Vitro NLRP3 Inflammasome Activation and Inhibition Assay.
b. Inflammasome Activation and Cell Fixation:
-
Activate the inflammasome with Nigericin or ATP.
-
After activation, gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
c. Immunostaining and Imaging:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against ASC overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
d. Quantification:
-
Count the number of cells containing a distinct, large ASC speck versus the total number of cells in multiple fields of view for each treatment condition.
-
Calculate the percentage of cells with ASC specks. A dose-dependent decrease in the percentage of speck-containing cells in the this compound-treated groups indicates inhibition of ASC oligomerization.
dot
Caption: Experimental workflow for the ASC speck formation and visualization assay.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of this compound target engagement in a cellular context. By employing the described assays, researchers can effectively quantify the inhibitory potency of this compound on NLRP3 inflammasome signaling and gain insights into its mechanism of action. The provided quantitative data for this compound highlights its potential as a valuable research tool and a promising therapeutic candidate for NLRP3-driven inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Inhibition of NLRP3 inflammasome activation by cell-permeable stapled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling the Biological Activity of Nlrp3-IN-44: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Nlrp3-IN-44, a potent and orally available inhibitor of the NLRP3 inflammasome. This document details its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized for its characterization, serving as a vital resource for researchers in inflammation, immunology, and drug discovery.
Core Biological Activity: Quantitative Analysis
This compound, also identified as compound P33, demonstrates significant inhibitory activity against the NLRP3 inflammasome across various cellular systems. Its potency is highlighted by low nanomolar IC50 values for the suppression of IL-1β release and a strong binding affinity for the NLRP3 protein. Furthermore, it exhibits favorable pharmacokinetic properties, including notable oral bioavailability.[1][2]
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Description | Reference |
| IC50 | Human THP-1 cells | 2.7 nM | Inhibition of nigericin-induced IL-1β release. | [1][2] |
| IC50 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 15.3 nM | Inhibition of nigericin-induced IL-1β release. | [1][2] |
| IC50 | Human Peripheral Blood Mononuclear Cells (PBMCs) | 2.9 nM | Inhibition of nigericin-induced IL-1β release. | [1][2] |
| Binding Affinity (Kd) | Recombinant NLRP3 Protein | 17.5 nM | Direct binding affinity to NLRP3 protein. | [1][2] |
Table 2: Pharmacokinetic and In Vivo Efficacy of this compound
| Parameter | Animal Model | Value/Result | Description | Reference |
| Oral Bioavailability | Mice | 62% | Percentage of the drug that reaches systemic circulation after oral administration. | [1][2] |
| In Vivo Efficacy | LPS-induced Septic Shock (Mouse) | Significantly ameliorated | Reduced inflammatory markers and improved survival. | [1][2] |
| In Vivo Efficacy | MSU Crystal-induced Peritonitis (Mouse) | Significantly ameliorated | Reduced peritoneal inflammation and cytokine levels. | [1][2] |
Mechanism of Action: Targeting NLRP3 Inflammasome Assembly
This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein. This binding prevents the subsequent assembly of the inflammasome complex, a critical step in its activation. Specifically, this compound has been shown to suppress the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is essential for the recruitment and activation of pro-caspase-1. By halting this cascade, this compound effectively blocks the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18, and inhibits pyroptosis, a form of inflammatory cell death.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol describes the procedure for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in human THP-1 monocytic cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (dissolved in DMSO)
-
ELISA kit for human IL-1β
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
Wash the cells to remove PMA and allow them to rest for 24 hours before the experiment.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for 1 hour. Include a vehicle control (DMSO).
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding 10 µM Nigericin for 1 hour.
-
-
Quantification of IL-1β Release:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo LPS-Induced Septic Shock Mouse Model
This protocol outlines the in vivo evaluation of this compound in a mouse model of lipopolysaccharide-induced septic shock.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle control
-
Sterile saline
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the experimental conditions for at least one week prior to the study.
-
-
Drug Administration:
-
Administer this compound or vehicle control to mice via oral gavage at a predetermined dose.
-
-
Induction of Septic Shock:
-
One hour after drug administration, inject mice intraperitoneally with a lethal dose of LPS (e.g., 15 mg/kg).
-
-
Monitoring and Endpoints:
-
Monitor the survival of the mice at regular intervals for up to 72 hours.
-
In separate cohorts, collect blood samples at various time points (e.g., 2, 6, and 12 hours) post-LPS injection to measure serum levels of inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA.
-
Assess organ damage through histological analysis of tissues such as the lung and liver at the experimental endpoint.
-
-
Data Analysis:
-
Compare the survival rates between the this compound-treated group and the vehicle control group using Kaplan-Meier survival analysis.
-
Statistically analyze the differences in cytokine levels and organ damage scores between the treatment groups.
-
Conclusion
This compound is a highly potent and specific inhibitor of the NLRP3 inflammasome with excellent oral bioavailability and demonstrated efficacy in preclinical models of inflammatory disease. Its well-characterized mechanism of action and robust biological activity make it a valuable tool for investigating the role of the NLRP3 inflammasome in various pathologies and a promising lead compound for the development of novel anti-inflammatory therapeutics. This guide provides the foundational technical information for researchers to effectively utilize and further explore the potential of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Nlrp3-IN-44
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific in vivo experimental data and established protocols for the compound Nlrp3-IN-44 are not extensively available in the public domain. The following application notes and protocols are presented as a representative guideline for the in vivo evaluation of a novel NLRP3 inflammasome inhibitor, based on established methodologies for other well-characterized NLRP3 inhibitors. Researchers must optimize these protocols based on the specific physicochemical and pharmacokinetic properties of this compound.
Introduction
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical multiprotein complex of the innate immune system.[1][2][3] Its dysregulation is implicated in a broad spectrum of inflammatory diseases, making it a prime target for therapeutic intervention.[1][2][4] this compound is a novel small molecule inhibitor designed to target the NLRP3 inflammasome. These application notes provide a detailed framework for its preclinical in vivo characterization using a common murine model of systemic inflammation.
The activation of the NLRP3 inflammasome is a two-step process.[2][4][5] A priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[2][5][6] A second activation signal, triggered by diverse stimuli such as extracellular ATP, crystalline substances, or nigericin, leads to the assembly of the inflammasome complex.[1][5][7] This assembly, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, results in the activation of caspase-1.[1][2][8] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also induce a form of inflammatory cell death known as pyroptosis by cleaving Gasdermin D (GSDMD).[5][6][8]
NLRP3 Inflammasome Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the putative point of inhibition for a direct NLRP3 inhibitor like this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the potential point of inhibition by this compound.
Experimental Protocols
Animal Model: LPS-Induced Systemic Inflammation in Mice
This acute model is widely used to assess the in vivo efficacy of NLRP3 inflammasome inhibitors by measuring the reduction of mature IL-1β.
1. Animals:
-
Species: C57BL/6 mice.
-
Age: 8-10 weeks.
-
Sex: Male or female (use of a single sex is recommended to reduce variability).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Materials and Reagents:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile saline). The appropriate vehicle must be determined based on the solubility and stability of this compound.
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (sterile, pyrogen-free).
-
Adenosine triphosphate (ATP) (sterile, pyrogen-free).
-
Sterile, pyrogen-free saline.
-
Anesthesia (e.g., isoflurane).
-
EDTA-coated blood collection tubes.
-
Cold phosphate-buffered saline (PBS).
-
ELISA kits for mouse IL-1β, IL-18, and IL-6.
3. Experimental Procedure:
A generalized workflow for this experiment is depicted below.
Caption: General workflow for evaluating an NLRP3 inhibitor in an LPS-induced systemic inflammation model in mice.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
This compound: Dissolve in the chosen vehicle. The final concentration should be determined by preliminary dose-ranging studies. Prepare fresh on the day of the experiment.
-
LPS: Prepare a stock solution in sterile, pyrogen-free saline. A typical priming dose is 10 mg/kg.[9]
-
ATP: Prepare a stock solution in sterile, pyrogen-free saline. A typical challenge dose is 30 mg/kg.[9]
-
-
Dosing and Priming:
-
Administer this compound or vehicle to the respective groups of mice. The route of administration (e.g., intraperitoneal - i.p., oral gavage - p.o.) and pre-treatment time will depend on the pharmacokinetic profile of the compound. A 30-60 minute pre-treatment is common for i.p. administration.[9]
-
After the pre-treatment period, prime the mice with an intraperitoneal injection of LPS.
-
-
NLRP3 Activation:
-
Sample Collection and Processing:
-
At a specified time after the ATP challenge (e.g., 30-60 minutes), euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[9]
-
Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity. Gently massage the abdomen and then aspirate the fluid. Centrifuge the fluid to pellet cells and collect the supernatant for cytokine analysis. Store at -80°C.[10]
-
Blood: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.[10]
-
4. Analysis:
-
Measure the concentrations of IL-1β and IL-18 in the peritoneal lavage fluid and/or plasma using commercial ELISA kits according to the manufacturer's instructions.
-
To assess specificity, measure the levels of an NLRP3-independent cytokine, such as IL-6 or TNF-α. The inhibitor should not significantly affect the levels of these cytokines.
Data Presentation
Quantitative data from in vivo studies of NLRP3 inhibitors should be summarized for clarity. The following table provides reference data from published studies on other NLRP3 inhibitors, which can serve as a guide for designing experiments with this compound.
| Inhibitor | Animal Model | Disease/Condition | Dosage and Administration | Key Findings | Reference |
| MCC950 | C57BL/6 Mice | LPS-induced systemic inflammation | 10 mg/kg, i.p. | Significantly reduced IL-1β levels in peritoneal lavage fluid. | [11] |
| MCC950 | Zmpste24-/- Mice | Hutchinson–Gilford Progeria | 10 mg/kg/day, i.p. | Increased survival, improved bodyweight, and reduced IL-1β levels. | [12] |
| MCC950 | C57BL/6 Mice | Osteoarthritis Pain (MIA-induced) | 10 mg/kg/day, i.p. | Ameliorated pain behavior. | [13] |
| BAY 11-7082 | Sprague-Dawley Rats | Myocardial Ischemia/Reperfusion (in diabetic model) | 1 mg/kg, i.v. | Decreased infarct size and reduced NLRP3, caspase-1, and IL-1β expression. | [14] |
| BAY 11-7082 | C57BL/6 Mice | Diet-induced Metabolic Abnormalities | 3 mg/kg, i.p., 5 days/week | Attenuated diet-induced rise in albumin-to-creatinine ratio. | [15] |
| Arglabin | ApoE2.Ki Mice | Atherosclerosis | 2.5 ng/g, i.p., twice daily for 13 weeks | Attenuated plasma IL-1β, total cholesterol, and triglycerides. | [4] |
| NT-0249 | D305N CAPS Mice | Cryopyrin-Associated Periodic Syndrome | 10 and 100 mg/kg in chow for 8 days | Dose-dependently reduced spleen weight and mature IL-1β levels in tissue. | [11] |
Note: Doses and administration routes are highly compound-specific and require empirical determination for this compound.
Troubleshooting and Optimization
-
Lack of Efficacy: If this compound does not show the expected reduction in IL-1β, consider the following:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The dose may be too low, or the pre-treatment time may be inappropriate for the compound's absorption and distribution profile. Conduct PK studies to determine optimal dosing.
-
Solubility/Stability: Ensure the compound is fully dissolved and stable in the chosen vehicle.
-
Off-target Effects: The compound may have off-target effects that interfere with the intended action.
-
-
Toxicity: If signs of toxicity are observed (e.g., weight loss, lethargy), perform a dose-ranging study to identify the maximum tolerated dose (MTD). Consider alternative vehicles or routes of administration.[9]
-
Variability: High variability between animals can be addressed by increasing the group size, ensuring consistent technique, and strictly controlling environmental conditions.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome activation in aged macrophages is diminished during Streptococcus pneumoniae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson–Gilford Progeria | EMBO Molecular Medicine [link.springer.com]
- 13. NLRP3 inflammasome activation in sensory neurons promotes chronic inflammatory and osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NLRP3 Inflammasome Activation-Mediated Pyroptosis Aggravates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the NLRP3 Inflammasome to Reduce Diet-Induced Metabolic Abnormalities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based NLRP3 Inflammasome Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract: The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of small molecule inhibitors targeting NLRP3 is of significant therapeutic interest. These application notes provide a detailed guide for setting up and performing cell-based assays to characterize the potency and mechanism of action of NLRP3 inhibitors. Due to the limited availability of public data for the specific compound "NLRP3-IN-44," this document utilizes the well-characterized and potent NLRP3 inhibitor, MCC950 , as a representative compound to illustrate the experimental protocols and data presentation.
Data Presentation: In Vitro Activity of a Representative NLRP3 Inhibitor (MCC950)
The inhibitory potency of NLRP3 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in various cell-based assays. The following tables summarize the reported IC50 values for MCC950, a widely used and selective NLRP3 inhibitor.
Table 1: Inhibition of IL-1β Release by MCC950
| Cell Type | Activator(s) | Assay Readout | IC50 Value (nM) | Reference |
| Human THP-1 cells | LPS + Nigericin | IL-1β Release | 124 | [1] |
| Human Monocytes | LPS + Nigericin | IL-1β Release | 530 | [1] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β Release | 7.5 |
Table 2: Inhibition of other NLRP3-mediated events by MCC950
| Cell Type | Activator(s) | Assay Readout | IC50 Value (nM) | Reference |
| Human THP-1 cells (ASC-Cerulean) | LPS + Nigericin | ASC Speck Formation | ~100 | [2] |
| Murine Microglia | LPS + ATP | IL-1β Release | 60 | [2] |
Core Signaling Pathway and Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process. Signal 1 (Priming) is initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs).[3][4] This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.[3][5] Signal 2 (Activation) is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which lead to the assembly of the NLRP3 inflammasome complex.[3][5] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[6][7] Proximity-induced auto-activation of caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[3][5] NLRP3 inhibitors, such as MCC950, typically act by preventing the assembly and activation of the inflammasome complex.[2]
Caption: NLRP3 Inflammasome Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for assessing the activity of NLRP3 inhibitors in cell-based assays. Specific conditions, such as cell density, reagent concentrations, and incubation times, should be optimized for each cell line and experimental setup.
Caption: General Experimental Workflow.
Protocol 1: IL-1β Release Assay
This assay measures the ability of a test compound to inhibit the secretion of mature IL-1β, a primary downstream effector of NLRP3 inflammasome activation.
Materials:
-
Immune cells (e.g., human THP-1 monocytes or murine Bone Marrow-Derived Macrophages (BMDMs))
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP or Nigericin)
-
Test inhibitor (e.g., MCC950)
-
96-well cell culture plates
-
ELISA kit for human or mouse IL-1β
Procedure:
-
Cell Seeding: Seed THP-1 cells (differentiated into macrophages with PMA) or BMDMs in a 96-well plate at an appropriate density and allow them to adhere overnight.[8]
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[9][10]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (or vehicle control) for 1 hour.[9][11]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 2.5-5 mM) or Nigericin (e.g., 5-10 µM), for a defined period (e.g., 1-2 hours).[9][11]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.[10]
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[10]
Protocol 2: Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1, the effector protease of the NLRP3 inflammasome.
Materials:
-
Cells and reagents from Protocol 1
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
Procedure:
-
Follow steps 1-4 of the IL-1β Release Assay protocol.
-
Cell Lysis: After the activation step, lyse the cells according to the caspase-1 activity assay kit manufacturer's protocol.
-
Activity Measurement: Measure caspase-1 activity in the cell lysates using the provided substrate and a plate reader.[12] Alternatively, active caspase-1 in the supernatant can be detected by Western blot.[13]
Protocol 3: ASC Speck Formation Assay
This imaging-based assay visualizes the formation of ASC specks, which are large oligomeric complexes of the ASC adaptor protein that form upon inflammasome activation.
Materials:
-
THP-1 cells stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP or ASC-Cerulean)[2]
-
Reagents from Protocol 1
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed the ASC-reporter THP-1 cells on glass-bottom plates or coverslips.
-
Follow steps 2-4 of the IL-1β Release Assay protocol.
-
Cell Fixation: After the activation step, gently wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Imaging: Acquire images using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent puncta within the cells.[11]
-
Quantification: Quantify the percentage of cells containing ASC specks in different treatment groups using image analysis software. A reduction in the number of speck-forming cells indicates inhibition of inflammasome assembly.[11]
References
- 1. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of NLRP3-IN-44 in Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system, playing a pivotal role in the inflammatory response.[1][2][3] Expressed in macrophages and other immune cells, NLRP3 acts as a sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][4] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the formation of the inflammasome complex. This assembly results in the autocatalytic activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[5][6] Activated caspase-1 can also cleave Gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a significant therapeutic target.[1][2][7] NLRP3-IN-44 is a small molecule inhibitor designed to specifically target the NLRP3 protein, thereby preventing inflammasome assembly and subsequent downstream inflammatory signaling. These application notes provide detailed protocols for the use of this compound in macrophage studies to investigate its inhibitory effects on NLRP3 inflammasome activation.
Signaling Pathways and Mechanism of Action
The activation of the NLRP3 inflammasome in macrophages is a two-step process, often referred to as "priming" and "activation".[8]
-
Signal 1 (Priming): This initial step is typically triggered by PAMPs, such as lipopolysaccharide (LPS), which engage Toll-like receptors (TLRs) on the macrophage surface. This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[8][9]
-
Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly and activation of the NLRP3 inflammasome. These stimuli include ATP, pore-forming toxins (e.g., nigericin), crystalline substances (e.g., monosodium urate crystals), and mitochondrial dysfunction.[10] These signals lead to cellular events such as potassium efflux, which are critical for NLRP3 oligomerization.[11]
This compound is designed to interfere with the activation of the NLRP3 protein, preventing its oligomerization and the subsequent recruitment of ASC and pro-caspase-1. This blockade inhibits the entire downstream cascade of inflammatory mediator release and pyroptosis.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of NLRP3 inhibitors in macrophage-based assays. Note that the IC50 value for this compound is based on data for a closely related compound, NLRP3-IN-18, as specific peer-reviewed data for this compound was not available at the time of publication. Researchers should determine the optimal concentration for their specific experimental setup.
| Inhibitor | Cell Type | Assay | IC50 | Reference |
| This compound (representative) | Human Monocytic Cell Line (e.g., THP-1) | IL-1β Release | ≤1.0 µM | [12] |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | ~8 nM | [1] |
| CY-09 | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | Comparable to MCC950 | [1] |
| Bay 11-7082 | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | Active | [1][3] |
| Oridonin | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | Active | [1] |
Experimental Protocols
A generalized workflow for investigating the effects of this compound in macrophages is outlined below.
Caption: General experimental workflow for testing this compound in macrophage studies.
Protocol 1: Preparation and Culture of Macrophages
A. Mouse Bone Marrow-Derived Macrophages (BMDMs) [13]
-
Isolation: Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol. Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the bone marrow with sterile PBS using a 25G needle and syringe into a 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 2 mL of red blood cell lysis buffer and incubate for 3 minutes at room temperature.[13]
-
Add 10 mL of complete DMEM to stop the lysis and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL recombinant M-CSF).
-
Culture: Plate the cells in non-tissue culture-treated petri dishes. Incubate at 37°C in a 5% CO2 incubator for 7 days, replacing the medium on day 3. On day 7, adherent macrophages can be harvested.
B. Human THP-1 Macrophage-like Cells [14]
-
Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the monocytes into macrophage-like cells by treating with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before starting the experiment.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition with this compound
-
Cell Seeding: Seed differentiated BMDMs or THP-1 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Priming (Signal 1): Prime the macrophages with Lipopolysaccharide (LPS) (100 ng/mL for BMDMs, 50 ng/mL for THP-1 cells) for 3-4 hours.[2][15]
-
Inhibitor Pre-treatment: Remove the priming medium and add fresh medium containing the desired concentrations of this compound. A vehicle control (e.g., DMSO) must be included. A typical starting concentration range is 0.1 µM to 10 µM.[12] Incubate for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) and incubate for the desired time (e.g., 30-60 minutes for ATP, 1-2 hours for Nigericin).[14]
Protocol 3: Measurement of Cytokine Release (IL-1β ELISA)
-
After the activation step, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit (e.g., from R&D Systems, eBioscience) according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the IL-1β concentration based on a standard curve.
Protocol 4: Western Blot for Caspase-1 Activation
-
Supernatant Protein Precipitation: To detect secreted active caspase-1 (p20 subunit), precipitate proteins from the cell culture supernatant using methods like methanol/chloroform precipitation.
-
Cell Lysis: Lyse the adherent cells directly in the wells using RIPA buffer containing protease inhibitors to analyze intracellular pro-caspase-1 and NLRP3 levels.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the p20 subunit of caspase-1, pro-caspase-1, and NLRP3. A loading control such as β-actin should be used for the cell lysates.
-
Detect the protein bands using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
Protocol 5: Pyroptosis/Cell Death Assay (LDH Release)
-
Collect cell culture supernatants at the end of the experiment.
-
Use a commercially available Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
Add the substrate solution to the supernatants and incubate as per the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells) to determine the level of pyroptosis-induced cell death.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background IL-1β in control wells | Cell stress or contamination. | Ensure gentle handling of cells. Test for mycoplasma contamination. Use fresh, endotoxin-free reagents. |
| No or low IL-1β release upon activation | Inefficient priming or activation. | Optimize LPS concentration and incubation time. Ensure the activity of the NLRP3 activator (e.g., ATP, Nigericin). |
| High cytotoxicity in vehicle control | High concentration of solvent (e.g., DMSO). | Ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| Inconsistent results | Variability in cell density or health. | Use cells at a consistent passage number. Ensure even cell seeding. |
Conclusion
This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in macrophage-mediated inflammation. The protocols provided herein offer a comprehensive framework for characterizing the inhibitory activity of this compound. By carefully controlling experimental conditions and utilizing the appropriate assays, researchers can effectively dissect the molecular mechanisms of NLRP3 inhibition and its potential therapeutic applications. It is recommended that each laboratory optimizes these protocols for their specific cell types and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of the NLRP3 inflammasome and macrophage pyroptosis by the p38 MAPK signaling pathway in a mouse model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. NLRP3 inflammasome activation in aged macrophages is diminished during Streptococcus pneumoniae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]
- 11. Therapeutic regulation of the NLRP3 inflammasome in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of NLRP3 Inflammasome by Virus-Like Particles of Human Polyomaviruses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptional Suppression of the NLRP3 Inflammasome and Cytokine Release in Primary Macrophages by Low-Dose Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3 Inflammasome Inhibition in Murine Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols are based on the well-characterized NLRP3 inhibitor, MCC950, due to the current lack of publicly available data for a compound specifically designated "NLRP3-IN-44." These guidelines and protocols should be considered as a starting point and must be adapted and optimized for any novel NLRP3 inhibitor.
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] Its dysregulation is implicated in a wide range of inflammatory diseases. NLRP3 inhibitors are small molecules designed to interfere with the activation of the NLRP3 inflammasome, thereby reducing the production of potent pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18.[1][3] This document provides a comprehensive overview of the application of NLRP3 inhibitors in mouse models of inflammation, with a focus on dosage, experimental protocols, and relevant signaling pathways.
Mechanism of Action: The NLRP3 Inflammasome Pathway
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[4][5]
-
Activation (Signal 2): A variety of stimuli, including extracellular ATP, crystalline substances, or potassium efflux, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. It also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1]
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and the points of inhibition by small molecules.
Caption: Canonical NLRP3 inflammasome activation pathway.
Dosage and Administration of NLRP3 Inhibitors in Mouse Models
The optimal dosage and route of administration for an NLRP3 inhibitor will depend on its physicochemical properties, the specific mouse model of inflammation, and the desired therapeutic effect. The following table summarizes dosages for the well-characterized inhibitor MCC950 in various models.
| Inflammatory Model | Mouse Strain | Inhibitor | Dosage | Route of Administration | Frequency | Reference |
| LPS-Induced Peritonitis | C57BL/6 | MCC950 | 10 mg/kg | Intraperitoneal (i.p.) | Single dose 30-60 min before challenge | [6] |
| Experimental Apical Periodontitis | Wild-type | MCC950 | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [7] |
| CpG-Induced Macrophage Activation Syndrome | C57BL/6 | MCC950 | 50 mg/kg | Intraperitoneal (i.p.) | On days of CpG administration | [8] |
| Cryopyrin-Associated Periodic Syndrome (CAPS) | NLRP3 D305N knock-in | NT-0249 | 1-10 mg/kg | Oral (p.o.) | Daily | [9] |
| LPS/ATP-Induced Lung Inflammation | Wild-type | NT-0249 | 6-30 mg/kg | Oral (p.o.) | Single dose before challenge | [9] |
Experimental Protocols
In Vivo Model of LPS-Induced Peritonitis
This is a widely used acute model to assess the anti-inflammatory effects of NLRP3 inhibitors.
Materials:
-
Age- and sex-matched C57BL/6 mice
-
NLRP3 inhibitor (e.g., MCC950) or vehicle control
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile PBS
Procedure:
-
Inhibitor Administration: Administer the NLRP3 inhibitor or vehicle control via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined time before the inflammatory challenge (typically 30-60 minutes).
-
Priming: Inject mice intraperitoneally with a priming dose of LPS (e.g., 10 mg/kg).
-
Activation: After a priming period (e.g., 4 hours), inject mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mg/kg).
-
Sample Collection: At a specified time after the ATP challenge (e.g., 30-60 minutes), euthanize the mice and collect peritoneal lavage fluid by injecting and then withdrawing 5-10 mL of sterile PBS into the peritoneal cavity.
-
Analysis: Centrifuge the lavage fluid to pellet cells. Measure the levels of IL-1β and other cytokines in the supernatant using ELISA or other immunoassays.
In Vitro Validation using Bone Marrow-Derived Macrophages (BMDMs)
This in vitro assay is crucial for determining the direct inhibitory effect and potency of a compound on NLRP3 inflammasome activation before moving to in vivo models.
Materials:
-
Bone marrow from the femurs and tibias of mice
-
DMEM supplemented with 10% FBS and M-CSF
-
LPS
-
ATP or Nigericin (B1684572)
-
NLRP3 inhibitor
-
ELISA kit for mouse IL-1β
-
LDH assay kit for cytotoxicity
Procedure:
-
BMDM Isolation and Culture: Isolate bone marrow from mice and culture the cells in DMEM with M-CSF for 5-7 days to differentiate them into macrophages.
-
Priming: Seed the BMDMs in a multi-well plate and prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed BMDMs with various concentrations of the NLRP3 inhibitor or vehicle for a specified time (e.g., 30-60 minutes).
-
NLRP3 Activation: Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) to the cells for a short period (e.g., 30-60 minutes).
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis: Measure the concentration of secreted IL-1β in the supernatants by ELISA. Assess cell viability using an LDH assay to rule out cytotoxic effects of the inhibitor.
Caption: General experimental workflow for testing an NLRP3 inhibitor.
Solubility and Formulation Considerations
Many small molecule inhibitors, including those targeting NLRP3, have poor aqueous solubility. Proper formulation is critical for achieving optimal in vivo efficacy.
-
Solvents: NLRP3 inhibitors are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF).
-
In Vivo Formulation: For in vivo use, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it in a vehicle containing co-solvents and surfactants. A typical formulation might include:
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
It is essential to perform pilot studies to ensure the formulation is well-tolerated and does not cause adverse effects. Always include a vehicle control group in your in vivo experiments.
Conclusion
The development of specific and potent NLRP3 inflammasome inhibitors holds great promise for the treatment of a wide array of inflammatory diseases. The protocols and data presented here, based on the well-studied inhibitor MCC950, provide a solid framework for researchers to evaluate novel NLRP3 inhibitors like "this compound" in preclinical mouse models of inflammation. Careful optimization of dosage, administration route, and formulation will be crucial for advancing these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation [frontiersin.org]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The effects of NLRP3 inflammasome inhibition or knockout in experimental apical periodontitis induced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 inflammasome is essential for IL-18 production in a murine model of macrophage activation syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration of NLRP3 Inhibitors (Exemplified by Nlrp3-IN-44)
Disclaimer: As of December 2025, specific in vivo experimental data and established protocols for a compound designated "Nlrp3-IN-44" are not available in the public domain. The following application notes and protocols are presented as a representative guideline for the in vivo evaluation of novel NLRP3 inflammasome inhibitors. The methodologies are based on established procedures for well-characterized compounds such as MCC950 and NT-0249. Researchers should optimize these protocols based on the specific physicochemical and pharmacological properties of their compound of interest.
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] Its dysregulation is implicated in a wide range of inflammatory diseases, making it a significant therapeutic target.[1][3][4] Small molecule inhibitors of the NLRP3 inflammasome are of considerable interest for drug development.[1] This document provides detailed protocols for the in vivo characterization of novel NLRP3 inhibitors in murine models of inflammation.
Data Presentation: Representative NLRP3 Inhibitors
The following tables summarize quantitative data from animal studies of well-known NLRP3 inhibitors to provide a reference for experimental design.
Table 1: Efficacy of NLRP3 Inhibitors in Murine Models
| Compound | Animal Model | Administration Route & Dose | Key Findings | Reference |
| MCC950 | Experimental Autoimmune Encephalomyelitis (EAE) | Not Specified | Alleviated disease severity. | [3][5] |
| MCC950 | Cystic Fibrosis (CF) model | Not Specified | Abrogated IL-1β release in the lungs, repressed airway inflammation, and augmented elimination of Pseudomonas aeruginosa. | [2][5] |
| JC-171 | LPS-induced inflammation | 100 mg/kg | Prevented LPS-evoked IL-1β release. | [2] |
| NT-0249 | Cryopyrin-Associated Periodic Syndrome (CAPS) | 10 and 100 mg/kg (in chow) | Dose-dependently reduced multiple inflammatory biomarkers and mature IL-1β levels in tissue. | [6] |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. A priming signal, such as lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[1][5][7] A second activation signal, triggered by stimuli like ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex.[3][7] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form.[4][8] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[2][8] This process can also lead to a form of inflammatory cell death known as pyroptosis.[2]
Caption: Canonical NLRP3 inflammasome signaling pathway and point of inhibition.
General Experimental Workflow for In Vivo Efficacy Testing
The evaluation of an NLRP3 inhibitor's efficacy in vivo typically follows a structured workflow involving acclimatization of animals, administration of the inhibitor, induction of inflammation, and subsequent collection and analysis of samples.
Caption: General experimental workflow for in vivo testing of an NLRP3 inhibitor.
Experimental Protocols
Protocol 1: LPS and ATP-Induced Systemic Inflammation in Mice
This acute model is widely used to assess the in vivo efficacy of NLRP3 inflammasome inhibitors.[7]
1. Animals:
-
Species: Male C57BL/6 mice, 8-10 weeks old.[7]
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[7]
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.[7]
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[7]
2. Preparation of Reagents:
-
NLRP3 Inhibitor (e.g., this compound): Dissolve in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline). The final concentration should be determined based on dose-ranging studies.[7]
-
Lipopolysaccharide (LPS): Prepare a stock solution of LPS (from E. coli O111:B4) in sterile, pyrogen-free saline.[7]
-
ATP: Prepare a stock solution of ATP in sterile saline and adjust the pH to 7.0.[7]
3. Dosing and Administration:
-
Administer the NLRP3 inhibitor or vehicle via the desired route (e.g., intraperitoneal injection (i.p.) or oral gavage (p.o.)).
-
Thirty minutes after inhibitor/vehicle administration, prime the mice with LPS (e.g., 20 mg/kg, i.p.).[7]
-
Four hours after LPS priming, challenge the mice with ATP (e.g., 30 mM in 200 µL, i.p.).[7]
-
Thirty minutes after the ATP challenge, euthanize the mice for sample collection.[7]
4. Sample Collection and Processing:
-
Blood: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C for cytokine analysis.[7]
-
Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid. Centrifuge to pellet the cells and collect the supernatant for cytokine analysis. The cell pellet can be used for cell counting and flow cytometry.[7]
Protocol 2: Monosodium Urate (MSU)-Induced Peritonitis Model
This model is effective for studying NLRP3 inflammasome activation by crystalline substances.[9]
1. Animals and Reagent Preparation:
-
Follow the animal guidelines as described in Protocol 1.
-
MSU Crystals: Prepare MSU crystals and resuspend to a concentration of 50 µg/µL in sterile PBS. Ensure the needle-like distribution of crystals under a microscope, which is critical for cellular uptake and NLRP3 activation.[9]
-
NLRP3 Inhibitor: Prepare as described in Protocol 1.
2. Dosing and Administration:
-
Administer the NLRP3 inhibitor or vehicle.
-
After a predetermined time (e.g., 30-60 minutes), inject MSU crystals intraperitoneally to induce peritonitis.
-
Euthanize mice at a specified time point (e.g., 6-24 hours) post-MSU injection.
3. Sample Collection and Processing:
-
Collect peritoneal lavage fluid as described in Protocol 1.
-
Analyze the lavage fluid for inflammatory cell influx (neutrophils, macrophages) using flow cytometry or cell counting.
-
Measure cytokine levels (IL-1β, IL-18) in the supernatant using ELISA or other immunoassays.[9]
Outcome Measures
-
Cytokine Analysis: Measure levels of IL-1β and IL-18 in plasma and peritoneal lavage fluid using commercially available ELISA kits.
-
Cell Infiltration: Quantify the number of neutrophils and macrophages in the peritoneal lavage fluid using flow cytometry or manual cell counting with staining.
-
Histopathology: For organ-specific disease models, collect tissues of interest, fix in formalin, and process for histological staining (e.g., H&E) to assess inflammation and tissue damage.
-
Pharmacokinetics: In separate satellite groups, collect blood samples at various time points after inhibitor administration to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Toxicity: Monitor animals for any adverse effects. Conduct toxicology studies that may include monitoring body weight, clinical signs, and analysis of liver enzymes or other markers of organ damage in serum.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NLRP3 Inflammasome Participates in Host Response to Neospora caninum Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3-IN-44 in Western Blot Analysis of Caspase-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NLRP3-IN-44, a potent and selective inhibitor of the NLRP3 inflammasome, in the context of Western blot analysis for caspase-1 activation. This document outlines the underlying signaling pathway, a detailed experimental protocol, and expected outcomes, facilitating the assessment of this compound's efficacy in cellular models of inflammation.
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC. This recruitment leads to the proximity-induced activation of pro-caspase-1, which then cleaves itself into its active p20 and p10 subunits.[3] Activated caspase-1 is responsible for the maturation of the pro-inflammatory cytokines IL-1β and IL-18, and can also induce a form of inflammatory cell death known as pyroptosis.[4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[5][6]
This compound is a potent and orally active inhibitor of NLRP3, with a reported binding affinity (Kd) of 17.5 nM.[1][7] It serves as a valuable tool for investigating the role of the NLRP3 inflammasome in disease models. Western blotting for the cleaved p20 subunit of caspase-1 is a standard and reliable method to monitor NLRP3 inflammasome activation and to quantify the inhibitory effects of compounds like this compound.[8]
Data Presentation
The inhibitory activity of this compound on NLRP3 inflammasome activation can be quantified by measuring the reduction in the cleaved caspase-1 p20 subunit. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Stimulation | Reference |
| Kd | 17.5 nM | - | - | [1][7] |
| IC50 (IL-1β release) | 0.003 µM (3 nM) | THP-1 cells | PMA-differentiated, LPS and nigericin (B1684572) stimulated | [1] |
Note: The IC50 for direct inhibition of caspase-1 p20 cleavage by Western blot would be expected to be in a similar nanomolar range.
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand its point of intervention in the NLRP3 signaling cascade and the overall experimental procedure for its evaluation.
Caption: NLRP3 inflammasome signaling and the inhibitory action of this compound.
Caption: Workflow for Caspase-1 Western Blot Analysis with this compound.
Experimental Protocols
This protocol is designed for the analysis of caspase-1 cleavage in bone marrow-derived macrophages (BMDMs) and can be adapted for other relevant cell types such as THP-1 macrophages.
1. Cell Culture and Treatment
-
Cell Seeding: Seed differentiated BMDMs in 6-well plates at a density of 1-2 x 10^6 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the culture medium with fresh medium and prime the cells with Lipopolysaccharide (LPS) at a concentration of 200-500 ng/mL for 3-4 hours.[3]
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1, 3, 10, 30, 100 nM) or a vehicle control (e.g., DMSO) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as Nigericin (5-10 µM) or ATP (2.5-5 mM) for 45-60 minutes to induce inflammasome activation.[9]
2. Sample Preparation
-
Supernatant Collection: After stimulation, carefully collect the cell culture supernatant. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and transfer the cleared supernatant to a new tube. Proteins in the supernatant can be concentrated using methods like trichloroacetic acid (TCA) precipitation if necessary to detect secreted cleaved caspase-1.
-
Cell Lysate Preparation:
-
Wash the adherent cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the cleared supernatant (cell lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay such as the BCA or Bradford assay.
3. Western Blot Protocol
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all cell lysate samples.
-
Mix a standardized amount of protein (typically 20-40 µg) with 4x Laemmli sample buffer.
-
For supernatant samples, mix a standardized volume with 4x Laemmli sample buffer.
-
Boil all samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the prepared samples onto a 12-15% polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved form of caspase-1 (p20 subunit) overnight at 4°C. A recommended antibody is anti-Caspase-1 (p20) (mouse), mAb (Casper-1) or anti-Caspase-1 (p20) (human), mAb (Bally-1).[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands corresponding to the cleaved caspase-1 p20 subunit using appropriate software. Normalize the intensity of the p20 band to the corresponding loading control band.
-
Expected Results and Troubleshooting
A successful experiment will show a distinct band for the cleaved caspase-1 p20 subunit (approximately 20 kDa) in the positive control lane (LPS and activator-treated cells with vehicle). Treatment with this compound should result in a dose-dependent decrease in the intensity of this band, indicating inhibition of NLRP3 inflammasome activation. The pro-caspase-1 band (approximately 45 kDa) may be visible in the cell lysates.
| Problem | Possible Cause | Solution |
| No or weak caspase-1 p20 band in the positive control | Inefficient cell priming or activation | Optimize LPS and activator concentrations and incubation times. Ensure the freshness of reagents, especially ATP. |
| High background signal | Insufficient blocking or washing | Increase blocking time and/or the number and duration of washes. Optimize primary and secondary antibody concentrations. |
| Inconsistent results | Uneven cell seeding or pipetting errors | Ensure a single-cell suspension before seeding and use calibrated pipettes for all steps. |
| No inhibition observed with this compound | Incorrect inhibitor concentration or degradation | Verify the concentration of the this compound stock solution. Prepare fresh dilutions for each experiment. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. adipogen.com [adipogen.com]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]
- 9. benchchem.com [benchchem.com]
Nlrp3-IN-44: Application Notes and Protocols for In Vitro Inflammasome Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens. Its dysregulation is implicated in a wide range of inflammatory diseases. Nlrp3-IN-44 (also known as compound P33) is a potent and specific small molecule inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for utilizing this compound in in vitro assays to study and modulate NLRP3-mediated inflammatory responses.
Mechanism of Action
This compound exerts its inhibitory effect through direct binding to the NLRP3 protein.[1][2][3] This interaction prevents the downstream oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step in the assembly and activation of the inflammasome complex.[1][2][3] By blocking this assembly, this compound effectively suppresses the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, such as IL-1β and IL-18.
Data Presentation
The inhibitory potency of this compound has been quantified across various cell types, demonstrating its high efficacy. The following table summarizes key quantitative data for this compound.
| Parameter | Cell Type | Activator | Assay | Value | Reference |
| IC50 | Human THP-1 cells | Nigericin | IL-1β Release | 2.7 nM | [1][2][3] |
| IC50 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | IL-1β Release | 15.3 nM | [1][2][3] |
| IC50 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Nigericin | IL-1β Release | 2.9 nM | [1][2][3] |
| Kd | NLRP3 Protein | - | Direct Binding | 17.5 nM | [1][2][3] |
Signaling Pathway Diagram
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for an in vitro NLRP3 inflammasome activation assay to evaluate the efficacy of this compound.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and the subsequent induction of NLRP3 inflammasome activation to test the inhibitory potential of this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. To differentiate, seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well in media containing 50 nM PMA. c. Incubate for 48 hours to allow cells to adhere and differentiate into macrophage-like cells. d. After 48 hours, carefully aspirate the PMA-containing medium and replace it with fresh, PMA-free complete medium. Rest the cells for 24 hours.
-
Inflammasome Priming (Signal 1): a. Prepare a working solution of LPS in RPMI-1640 medium. b. Aspirate the medium from the differentiated THP-1 cells and add 100 µL of medium containing 1 µg/mL LPS to each well (except for negative controls). c. Incubate for 4 hours at 37°C.
-
Inhibitor Treatment: a. Prepare a dilution series of this compound in RPMI-1640 medium. A vehicle control (DMSO) should also be prepared at the same final concentration as the highest inhibitor concentration. b. After the LPS priming, add the desired concentrations of this compound or vehicle control to the respective wells. c. Incubate for 1 hour at 37°C.
-
Inflammasome Activation (Signal 2): a. Prepare a working solution of Nigericin in RPMI-1640 medium. b. Add Nigericin to the wells to a final concentration of 10 µM. c. Incubate for 1 hour at 37°C.
-
Sample Collection: a. After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes. b. Carefully collect the cell culture supernatant for downstream analysis (IL-1β ELISA, Caspase-1 activity assay). Store at -80°C if not used immediately.
Protocol 2: Quantification of IL-1β by ELISA
This protocol outlines the general steps for a sandwich ELISA to measure the concentration of secreted IL-1β in the collected cell culture supernatants. It is recommended to follow the specific instructions provided with your commercial ELISA kit.
Materials:
-
Human IL-1β ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate solution)
-
Cell culture supernatants from Protocol 1
-
Wash buffer
-
Stop solution
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Preparation: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C, or as per the kit instructions. b. Wash the plate multiple times with wash buffer.
-
Standard Curve and Sample Incubation: a. Prepare a serial dilution of the recombinant human IL-1β standard to generate a standard curve. b. Add 100 µL of the standards and collected cell culture supernatants (appropriately diluted, if necessary) to the wells. c. Incubate for 2 hours at room temperature.
-
Detection: a. Wash the plate. b. Add the biotinylated detection antibody and incubate for 1 hour at room temperature. c. Wash the plate. d. Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. e. Wash the plate.
-
Signal Development and Measurement: a. Add the TMB substrate solution and incubate in the dark until a color change is observed (typically 15-30 minutes). b. Add the stop solution to terminate the reaction. c. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve. c. Calculate the IC50 value for this compound by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.
Protocol 3: Caspase-1 Activity Assay
The Caspase-Glo® 1 Inflammasome Assay is a luminescent assay that measures caspase-1 activity. This protocol is a summary; refer to the manufacturer's instructions for detailed procedures.
Materials:
-
Caspase-Glo® 1 Inflammasome Assay kit (Promega)
-
Cell culture supernatants or cell lysates from Protocol 1
-
White-walled 96-well plate suitable for luminescence measurements
-
Luminometer
Procedure:
-
Reagent Preparation: a. Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's instructions.
-
Assay: a. Transfer 50 µL of cell culture supernatant to a well of a white-walled 96-well plate. b. Add 50 µL of the prepared Caspase-Glo® 1 Reagent to each well. c. Mix briefly on a plate shaker. d. Incubate at room temperature for 1 hour, protected from light.
-
Measurement: a. Measure the luminescence using a luminometer.
-
Data Analysis: a. The luminescent signal is proportional to the amount of active caspase-1. b. Compare the signal from inhibitor-treated samples to the vehicle-treated control to determine the percentage of inhibition.
References
- 1. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - figshare - Figshare [figshare.com]
- 3. Item - Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - figshare - Figshare [figshare.com]
Measuring IL-1β Secretion after Nlrp3-IN-44 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the in vitro evaluation of Nlrp3-IN-44, a potent inhibitor of the NLRP3 inflammasome, by measuring its effect on Interleukin-1β (IL-1β) secretion. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases, making it a prime therapeutic target.[3][4] This document outlines the necessary steps for cell culture, induction of NLRP3 inflammasome activation, treatment with this compound, and subsequent quantification of IL-1β release using Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Introduction to this compound
This compound is a potent and orally active inhibitor of the NLRP3 inflammasome, with a reported binding affinity (Kd) of 17.5 nM.[5] It has demonstrated effective inhibition of IL-1β release in cellular assays, with an IC50 value of 0.003 µM (3 nM) in phorbol (B1677699) 12-myristate 13-acetate (PMA)-differentiated THP-1 cells stimulated with lipopolysaccharide (LPS) and nigericin.[5] These characteristics make this compound a valuable tool for studying the role of the NLRP3 inflammasome in various disease models.
NLRP3 Inflammasome Signaling Pathway
The activation of the canonical NLRP3 inflammasome is a two-step process.[1][6] The first signal, or priming, is typically initiated by pathogen-associated molecular patterns (PAMPs), such as LPS, which leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[1][3] The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3][7][8] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β into its mature, secreted form.[1][2]
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed for use with immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic THP-1 cells. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.[4][9]
Protocol 1: In Vitro IL-1β Secretion Assay in iBMDMs
Materials:
-
iBMDMs
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)[9]
-
LPS (1 µg/mL)[3]
-
ATP (5 mM)[3]
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
ELISA kit for mouse IL-1β
-
Reagents for Western Blotting
Experimental Workflow:
Caption: A streamlined workflow for assessing the inhibitory effect of this compound on IL-1β secretion.
Procedure:
-
Cell Seeding:
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete DMEM. It is recommended to perform a dose-response curve with concentrations ranging from 1 nM to 10 µM.[10]
-
Ensure the final DMSO concentration is below 0.5% to avoid cytotoxicity.[10]
-
After LPS priming, add the diluted this compound or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C.[5]
-
-
Activation (Signal 2):
-
Sample Collection:
Protocol 2: IL-1β Quantification by ELISA
Follow the manufacturer's instructions provided with your specific IL-1β ELISA kit.[10][11] A general procedure is outlined below:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[5]
-
Wash the plate and block with a suitable blocking buffer.[5]
-
Add the collected cell supernatants and IL-1β standards to the plate and incubate.[5]
-
Wash the plate and add the biotinylated detection antibody.[11]
-
Wash the plate and add streptavidin-HRP.[11]
-
Wash the plate and add the TMB substrate solution.[10]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[10]
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Protocol 3: IL-1β Detection by Western Blot
This method can be used to visualize the processing of pro-IL-1β to its mature form.
-
Perform SDS-PAGE on the cell lysates and collected supernatants.[12]
-
Transfer the proteins to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Incubate the membrane with a primary antibody specific for IL-1β that recognizes both the pro-form (31 kDa) and the mature form (17 kDa), or use an antibody specific for the cleaved form.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[12]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]
Data Presentation
Summarize the quantitative data from the ELISA experiments in a clear and structured table.
| Treatment Group | This compound Conc. (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | 0 | ||
| LPS Only | 0 | ||
| LPS + ATP (Vehicle) | 0 | 0% | |
| LPS + ATP + this compound | 0.001 | ||
| LPS + ATP + this compound | 0.01 | ||
| LPS + ATP + this compound | 0.1 | ||
| LPS + ATP + this compound | 1 | ||
| LPS + ATP + this compound | 10 |
Calculate the % Inhibition relative to the LPS + ATP (Vehicle) control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background IL-1β in unstimulated controls | Cell stress or contamination | Ensure gentle cell handling and check for mycoplasma. |
| Low IL-1β signal after stimulation | Inefficient priming or activation | Optimize LPS and ATP concentrations and incubation times. Ensure ATP is freshly prepared. |
| High variability between replicates | Inconsistent cell numbers or pipetting | Ensure a single-cell suspension before seeding and use calibrated pipettes.[9] |
| Inhibitor precipitation | Poor solubility in media | Check the final DMSO concentration (keep below 0.5%). Consider preparing intermediate dilutions.[10] |
Conclusion
This document provides a comprehensive guide for researchers to effectively measure the inhibitory activity of this compound on IL-1β secretion. By following these detailed protocols and utilizing the provided diagrams and data presentation formats, researchers can generate robust and reproducible data to advance the understanding of NLRP3 inflammasome-mediated diseases and the development of novel therapeutics.
References
- 1. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the NLRP3 Inflammasome Activating Potential of a Large Panel of Micro- and Nanoplastics in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NLRP3 inflammasome: a key player in the pathogenesis of life-style disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gout - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Nlrp3-IN-44 in Sterile Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sterile Inflammation and the NLRP3 Inflammasome
Sterile inflammation is a critical immune response triggered by non-microbial signals, often referred to as damage-associated molecular patterns (DAMPs). These signals are released from stressed or dying cells and can include ATP, uric acid crystals, and cholesterol crystals. A key mediator of this process is the NLRP3 inflammasome, a multi-protein complex within the innate immune system.[1][2]
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is initiated by signals that lead to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). The second step, "activation," is triggered by a wide array of stimuli that lead to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of sterile inflammatory diseases, including gout, atherosclerosis, and neurodegenerative disorders.
Nlrp3-IN-44: A Potent and Specific NLRP3 Inhibitor
This compound (also referred to as compound P33) is a potent, specific, and orally bioavailable inhibitor of the NLRP3 inflammasome.[5][6] It directly binds to the NLRP3 protein with high affinity, thereby preventing the downstream activation of caspase-1 and the subsequent release of inflammatory cytokines. Its mechanism of action involves the suppression of ASC oligomerization during the assembly of the inflammasome complex.[5][6] These properties make this compound an invaluable tool for studying the role of the NLRP3 inflammasome in sterile inflammation and for the development of novel therapeutics.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear reference for its potency and pharmacokinetic properties.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (IL-1β release) | Human THP-1 cells | 2.7 nM | [5][6] |
| Murine BMDMs | 15.3 nM | [5][6] | |
| Human PBMCs | 2.9 nM | [5][6] | |
| Binding Affinity (Kd) | NLRP3 protein | 17.5 nM | [5][6] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mice | 62% | [5][6] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for evaluating this compound activity in vitro and in vivo.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effect of this compound on sterile inflammation.
In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages
Objective: To determine the in vitro potency of this compound in inhibiting NLRP3 inflammasome-mediated IL-1β release in human THP-1 macrophage-like cells.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound
-
DMSO (vehicle control)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Differentiation:
-
Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium containing 100 ng/mL PMA.
-
Incubate for 48-72 hours at 37°C and 5% CO2 to differentiate the monocytes into adherent macrophage-like cells.
-
-
Priming (Signal 1):
-
Carefully remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound.
-
After LPS priming, gently wash the cells with PBS and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
In Vivo MSU-Induced Peritonitis Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of sterile inflammation induced by monosodium urate (MSU) crystals.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Monosodium urate (MSU) crystals
-
Sterile PBS
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., cold PBS with 2 mM EDTA)
-
ELISA kits for murine IL-1β and other cytokines
-
Flow cytometer and antibodies for immune cell profiling (e.g., anti-Ly6G for neutrophils)
Procedure:
-
Preparation of MSU Crystals:
-
Prepare a sterile suspension of MSU crystals in PBS at a concentration of 2 mg/mL. Ensure the crystals are of a size that can be readily phagocytosed.
-
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) at a predetermined dose. The timing of administration should be optimized, for example, 1 hour before the MSU challenge.
-
-
Induction of Peritonitis:
-
Inject 0.5 mL of the MSU crystal suspension (1 mg per mouse) intraperitoneally (i.p.).
-
A control group should receive an i.p. injection of sterile PBS.
-
-
Sample Collection:
-
At a designated time point after MSU injection (e.g., 6 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of cold peritoneal lavage buffer into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Collect blood via cardiac puncture for serum analysis.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Use the supernatant to measure cytokine levels (e.g., IL-1β) by ELISA.
-
Resuspend the cell pellet and perform cell counts.
-
Use flow cytometry to quantify the infiltration of immune cells, particularly neutrophils, into the peritoneal cavity.
-
Measure cytokine levels in the serum by ELISA.
-
-
Data Analysis:
-
Compare the levels of inflammatory cytokines and the number of infiltrating immune cells in the peritoneal lavage fluid and serum between the vehicle-treated and this compound-treated groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome inhibition attenuates sepsis-induced platelet activation and prevents multi-organ injury in cecal-ligation puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a selective NLRP3-targeting compound with therapeutic activity in MSU-induced peritonitis and DSS-induced acute intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nlrp3-IN-44 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Nlrp3-IN-44, a potent NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as P33) is a potent and orally active inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death called pyroptosis. This compound directly binds to the NLRP3 protein with a binding affinity (Kd) of 17.5 nM, thereby inhibiting the assembly and activation of the inflammasome.[1] This ultimately blocks the downstream inflammatory cascade.
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific solubility data for this compound is not widely published, it is recommended to dissolve it in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. Based on data for structurally similar NLRP3 inhibitors, a solubility of at least 10 mg/mL in DMSO can be expected, with some related compounds being soluble at up to 73 mg/mL.[2] It is crucial to use fresh, anhydrous DMSO as moisture can significantly reduce the solubility of many small molecule inhibitors.
Q3: How should I store this compound?
A3: For optimal stability, this compound should be stored as a solid powder at -20°C for long-term storage. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution is expected to be stable for several months.
Q4: My this compound is precipitating in my cell culture medium. What should I do?
A4: Precipitation in aqueous solutions is a common issue for hydrophobic small molecules like this compound. Here are several steps to troubleshoot this problem:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid both compound precipitation and solvent-induced cytotoxicity.
-
Use a Serial Dilution Approach: Instead of adding a small volume of highly concentrated stock directly to your aqueous medium, prepare an intermediate dilution of the stock in 100% DMSO first. Then, add the intermediate dilution to your medium.
-
Add to Medium with Vortexing: Add the DMSO stock solution dropwise to your cell culture medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Warm the Medium: Gently warming your cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
Q5: I am not observing any inhibition of NLRP3 inflammasome activation. What are the possible reasons?
A5: If you are not seeing the expected inhibitory effect, consider the following:
-
Suboptimal Inhibitor Concentration: The optimal concentration of this compound can vary depending on the cell type and activation stimulus. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific experimental setup.
-
Improper Timing of Addition: For most in vitro assays, the inhibitor should be added after the priming step (e.g., with LPS) but before the activation step (e.g., with nigericin (B1684572) or ATP). A pre-incubation time of 30-60 minutes is generally recommended.
-
Inefficient Inflammasome Activation: Confirm that your positive controls for NLRP3 activation are working correctly. Weak activation of the inflammasome may not allow for a significant inhibitory effect to be observed.
-
Compound Degradation: Ensure that the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. It is always best to use freshly prepared dilutions for each experiment.
Quantitative Data Summary
| Parameter | Recommended Solvent | Recommended Storage | Typical Stock Solution Concentration |
| This compound | Anhydrous DMSO | Powder: -20°C; Stock Solution: -80°C (aliquoted) | 10-50 mM |
| Similar NLRP3 Inhibitors | Solubility in DMSO |
| NLRP3 Inflammasome Inhibitor I | 73 mg/mL (197.91 mM)[2] |
| NLRP3i (Cayman Chemical) | ~30 mg/mL[3] |
| CY-09 | 85 mg/mL (200.74 mM)[4] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
This compound
-
ELISA kit for IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere overnight. For THP-1 cells, differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Protocol 2: Determination of this compound Stability in Cell Culture Medium
Objective: To assess the stability of this compound under experimental conditions.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system or a cell-based activity assay
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the desired final working concentration.
-
Incubate the solution at 37°C in a 5% CO2 incubator.
-
Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of intact this compound in each aliquot using HPLC. A decrease in the peak area over time indicates degradation.
-
Alternatively, use the collected aliquots in a functional assay (as described in Protocol 1) to determine if the inhibitory activity decreases over time.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
References
Nlrp3-IN-44 optimal working concentration
Welcome to the technical support center for Nlrp3-IN-44, a potent and selective inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal working concentration of this compound for in vitro experiments?
A1: The optimal working concentration of this compound is highly dependent on the cell type, stimulus, and experimental conditions. However, a good starting point is the reported half-maximal inhibitory concentration (IC50). For this compound, the IC50 for inhibiting IL-1β release in PMA-differentiated, LPS-primed, and nigericin-stimulated human THP-1 cells is approximately 0.003 µM (3 nM)[1]. We recommend performing a dose-response experiment (e.g., from 1 nM to 1 µM) to determine the optimal concentration for your specific system.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature, active forms.[2][3][4]
Q3: In which solvent should I dissolve this compound?
A3: For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of the solvent in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Q4: At what stage of the experiment should I add this compound?
A4: this compound should be added to your cells after the priming step (Signal 1) and before the activation step (Signal 2). A pre-incubation period of 30 to 60 minutes with the inhibitor is common practice to allow for cell permeability and target engagement before introducing the NLRP3 activator.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of IL-1β secretion | Suboptimal inhibitor concentration. | Perform a dose-response experiment with a wider concentration range of this compound. |
| Inefficient priming (Signal 1). | Confirm successful priming by measuring pro-IL-1β levels via Western blot or qPCR. Optimize LPS concentration and incubation time (e.g., 200 ng/mL to 1 µg/mL for 2-4 hours).[6] | |
| Inactive NLRP3 activator (Signal 2). | Use a fresh, validated batch of your NLRP3 activator (e.g., nigericin, ATP). | |
| Incorrect timing of inhibitor addition. | Ensure the inhibitor is added after priming and before the activation signal, with an adequate pre-incubation time. | |
| High background IL-1β in unstimulated cells | Cell contamination (e.g., mycoplasma). | Regularly test your cell lines for mycoplasma contamination. |
| Endotoxin contamination in reagents or media. | Use endotoxin-free reagents and media. | |
| Cells are over-confluent or stressed. | Maintain a healthy cell culture by seeding at an appropriate density and avoiding over-confluency. | |
| Inhibitor shows toxicity at effective concentrations | Off-target effects of the compound. | Lower the concentration of this compound and/or reduce the incubation time. |
| High solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.5%). | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage range for all experiments. |
| Inconsistent timing of experimental steps. | Standardize all incubation times and procedural steps. | |
| Instability of the inhibitor. | Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 | Kd |
| This compound | Inhibition of IL-1β release | THP-1 | 0.003 µM | 17.5 nM |
Table 1: In vitro activity of this compound.[1]
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Macrophages
This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in human THP-1 monocyte-derived macrophages.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for human IL-1β
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 50-100 ng/mL PMA for 24-48 hours.
-
After differentiation, remove the PMA-containing medium, wash the cells with PBS, and add fresh, PMA-free medium. Allow the cells to rest for 24 hours before the experiment.
-
-
Priming (Signal 1):
-
Carefully remove the culture medium.
-
Add fresh medium containing a priming agent, such as 1 µg/mL LPS.
-
Incubate for 2-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle-only control (DMSO).
-
Remove the priming medium and add the medium containing the different concentrations of this compound.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
To activate the NLRP3 inflammasome, add the stimulus directly to the wells containing the inhibitor. Common activators include Nigericin (final concentration 5-10 µM) or ATP (final concentration 2.5-5 mM).
-
Incubate for the recommended time, which is typically 45-60 minutes for Nigericin or 30-45 minutes for ATP.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.
-
Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit, following the manufacturer's instructions.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Experimental Workflow for In Vitro Inhibition Assay
Caption: A typical experimental workflow for assessing the efficacy of this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with Nlrp3-IN-44
Welcome to the technical support center for Nlrp3-IN-44. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of danger signals.[2][3][4] Its activation leads to the processing and release of pro-inflammatory cytokines, primarily Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[5] this compound directly targets the NLRP3 protein, preventing the assembly of the inflammasome complex and subsequent downstream inflammatory signaling.
Q2: What is the recommended solvent and storage condition for this compound?
A2: Like many small molecule inhibitors, this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[6][7] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For long-term storage, it is advisable to store the solid compound at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.[7][8]
Q3: My this compound is not showing any inhibitory effect. What are the possible reasons?
A3: There could be several reasons for a lack of inhibitory effect:
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between cell types and activation stimuli. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[2]
-
Inefficient Priming (Signal 1): For robust NLRP3 inflammasome activation, cells need to be adequately primed. This is typically achieved by treating cells with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[3][9]
-
Inactive NLRP3 Activator (Signal 2): Ensure that the NLRP3 activator (e.g., nigericin (B1684572), ATP, MSU crystals) is fresh and used at an optimal concentration.[3]
-
Inhibitor Instability: Prepare fresh dilutions of this compound from a stock solution for each experiment, as the stability of the inhibitor in cell culture media can vary.[2]
Q4: I am observing cytotoxicity at the effective concentration of this compound. What should I do?
A4: Observed cell death could be due to off-target effects of the compound or high concentrations of the solvent (e.g., DMSO).[3] It is recommended to:
-
Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to your experiment to assess the cytotoxicity of this compound in your cell line.
-
Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically below 0.5%).[3]
-
If cytotoxicity persists, consider lowering the concentration of this compound or reducing the incubation time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage range.[3] |
| Inconsistent timing of experimental steps. | Standardize all incubation times and procedural steps. | |
| Instability of the inhibitor. | Prepare fresh dilutions of this compound from a stock solution for each experiment.[2] | |
| High background IL-1β in unstimulated controls | Cell stress or contamination. | Ensure gentle handling of cells and regularly check for mycoplasma contamination.[3] |
| Endotoxin contamination in reagents. | Use endotoxin-free reagents and screen new batches of fetal bovine serum (FBS).[3] | |
| No or low IL-1β secretion after stimulation | Inefficient priming (Signal 1). | Optimize LPS concentration and incubation time (e.g., 200 ng/mL to 1 µg/mL for 2-4 hours).[3] |
| Inactive NLRP3 activator (Signal 2). | Use a fresh, validated batch of ATP or nigericin.[3] | |
| Cell type lacks necessary components. | Use a cell line known to have a functional NLRP3 inflammasome (e.g., THP-1, BMDMs).[3] | |
| Precipitation of this compound in cell culture media | Exceeding solubility limit. | Gently warm the medium to 37°C before adding the inhibitor stock. Add the stock solution drop-wise while vortexing.[7] |
| High final DMSO concentration. | Ensure the final DMSO concentration is low (typically <0.5%).[7] |
Quantitative Data
The following table summarizes the available quantitative data for this compound and other well-characterized NLRP3 inhibitors for comparison.
| Inhibitor | Parameter | Value | Cell Type | Activator(s) | Assay |
| This compound | Kd | 17.5 nM | - | - | Binding Assay |
| This compound | IC50 | 3 nM | THP-1 | LPS + Nigericin | IL-1β Release |
| MCC950 | IC50 | ~7.5 nM | Mouse BMDM | ATP | IL-1β Release[2] |
| MCC950 | IC50 | ~8.1 nM | Human Monocytes | Nigericin | IL-1β Release[2] |
| CY-09 | IC50 | 6 µM | Mouse BMDM | Not Specified | IL-1β Release |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a general framework for assessing the efficacy of this compound in inhibiting NLRP3 inflammasome activation in macrophages.
Materials:
-
THP-1 cells or Bone Marrow-Derived Macrophages (BMDMs)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Carefully remove the culture medium and add fresh medium containing a priming agent (e.g., 1 µg/mL LPS). Incubate for 2-4 hours at 37°C.[3]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept below 0.5%.[3] Remove the priming medium and add the medium containing this compound or vehicle control. Incubate for 30-60 minutes at 37°C.[3]
-
Activation (Signal 2): Add the NLRP3 activator (e.g., 10 µM nigericin or 5 mM ATP) directly to the wells. Incubate for the recommended time (e.g., 1-2 hours for nigericin, 30-60 minutes for ATP) at 37°C.[9][10]
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for downstream analysis (e.g., IL-1β ELISA). Cell lysates can be prepared for Western blot analysis.
Protocol 2: IL-1β ELISA
This protocol is for quantifying the amount of secreted IL-1β in the cell culture supernatant.
Procedure:
-
Follow the manufacturer's instructions for the specific IL-1β ELISA kit you are using.
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add your collected cell culture supernatants and standards to the wells and incubate.[2]
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.[2]
Protocol 3: Caspase-1 Activation by Western Blot
This protocol is to detect the cleaved (active) form of caspase-1.
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.[2]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.[2]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 12-15%) and perform electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.[2]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[2]
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: General experimental workflow for assessing the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Investigating Potential Off-Target Effects of NLRP3 Inhibitors
This guide is designed for researchers, scientists, and drug development professionals utilizing NLRP3 inflammasome inhibitors. It provides troubleshooting advice and frequently asked questions (FAQs) regarding potential off-target effects, using the hypothetical compound NLRP3-IN-44 as an example to illustrate key concepts and methodologies.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, inhibits IL-1β release in LPS-primed macrophages. How can I be sure it's specifically targeting the NLRP3 inflammasome?
A1: While inhibition of IL-1β secretion is a primary indicator of NLRP3 inflammasome inhibition, it is not conclusive proof of specificity. Other inflammasomes, such as NLRC4 and AIM2, also lead to IL-1β maturation.[1] To confirm that this compound specifically targets the NLRP3 inflammasome, it is crucial to perform counter-screening assays using activators of different inflammasomes. A highly selective NLRP3 inhibitor should not affect IL-1β release triggered by activators of NLRC4 (e.g., flagellin) or AIM2 (e.g., cytosolic dsDNA).[2][3]
Q2: I'm observing significant cell death in my cultures treated with this compound. Is this an expected on-target effect?
A2: Not necessarily. While the activation of the NLRP3 inflammasome can induce a form of inflammatory cell death known as pyroptosis, a direct inhibitor of the NLRP3 inflammasome is expected to prevent this.[1][4] Therefore, the observed cytotoxicity could be an off-target effect of this compound. It is essential to perform a standard cytotoxicity assay, such as measuring lactate (B86563) dehydrogenase (LDH) release, to distinguish between the inhibition of pyroptosis and general compound-induced toxicity.[1]
Q3: What are the most common off-target pathways I should consider for a novel NLRP3 inhibitor like this compound?
A3: Potential off-target effects for NLRP3 inhibitors can include:
-
Inhibition of other inflammasomes: Some compounds may exhibit cross-reactivity with other inflammasome complexes like NLRC4 or AIM2.[1][2]
-
Interference with the NF-κB signaling pathway: The priming step for NLRP3 activation is dependent on the NF-κB pathway. Some compounds might inadvertently suppress this pathway, leading to a reduction in pro-IL-1β and NLRP3 transcription. This can create a false impression of specific NLRP3 inhibition. To investigate this, you should measure the levels of other NF-κB-dependent cytokines, such as TNF-α or IL-6. A specific NLRP3 inhibitor should not affect the secretion of these cytokines.[1]
-
Kinase inhibition: Small molecule inhibitors can often have off-target effects on various protein kinases.[5] It is advisable to perform a broad kinase screen for novel compounds to identify any potential off-target kinase inhibition.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inhibition of TNF-α or IL-6 is observed alongside IL-1β inhibition. | The compound may be inhibiting the upstream NF-κB "priming" signal, rather than the NLRP3 inflammasome directly.[1] | Perform an experiment to measure NF-κB activation directly (e.g., western blot for phosphorylated IκBα or a reporter assay). A compound that is not a specific NLRP3 inhibitor may show inhibition of the NF-κB pathway. |
| Compound inhibits IL-1β release in response to NLRP3, NLRC4, and AIM2 activators. | The compound is likely a non-selective inflammasome inhibitor, possibly targeting a common downstream component like ASC or Caspase-1. | Test the compound's effect on ASC speck formation or Caspase-1 activity directly. A truly selective NLRP3 inhibitor should not affect these downstream events when triggered by other inflammasome activators.[3] |
| High levels of cytotoxicity are observed at concentrations effective for IL-1β inhibition. | The compound may have off-target cytotoxic effects unrelated to inflammasome inhibition.[1] | Perform a dose-response curve for cytotoxicity using an LDH release assay or a cell viability assay (e.g., CellTiter-Glo®). Compare the cytotoxicity IC50 with the IL-1β inhibition IC50. A large window between these two values is desirable. |
| Inconsistent results between experiments. | 1. Cell passage number: High-passage cells may have altered responses. 2. Reagent variability: Lot-to-lot variations in LPS or other activators can impact the magnitude of the response.[1] | 1. Use cells within a defined, low passage number range. 2. Test new lots of reagents and establish a new dose-response curve for activators if necessary.[1] |
Quantitative Data Summary for this compound (Hypothetical Data)
The following tables present hypothetical data for this compound to illustrate the expected outcomes from selectivity and liability assays.
Table 1: Inflammasome Selectivity Profile of this compound
| Inflammasome | Activator | Readout | IC50 (nM) |
| NLRP3 | Nigericin | IL-1β Release | 15 |
| NLRC4 | Flagellin (B1172586) (transfected) | IL-1β Release | > 10,000 |
| AIM2 | poly(dA:dT) (transfected) | IL-1β Release | > 10,000 |
Note: The high IC50 values against NLRC4 and AIM2 would suggest that this compound is selective for the NLRP3 inflammasome.[3]
Table 2: Kinase Selectivity Profile for this compound (% Inhibition at 1 µM)
| Kinase | % Inhibition |
| Syk | 85 |
| JNK1 | 62 |
| p38α | 15 |
| ERK1 | < 10 |
| IKKβ | 55 |
Note: Significant inhibition of kinases like Syk, JNK1, and IKKβ would warrant further investigation with IC50 determination to assess the potential for off-target effects on these signaling pathways.[6]
Key Experimental Protocols
Protocol 1: Inflammasome Selectivity Assay
This assay measures the ability of a compound to inhibit IL-1β release from immune cells following the activation of specific inflammasomes.[3]
-
Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[3]
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
-
Selective Inflammasome Activation:
-
For NLRP3: Add an NLRP3 activator such as Nigericin (10 µM) or ATP (5 mM) and incubate for 1-2 hours.[2]
-
For NLRC4: Transfect the cells with flagellin (1 µg/mL) using a suitable transfection reagent and incubate for 6-8 hours.[2]
-
For AIM2: Transfect the cells with poly(dA:dT) (1 µg/mL) and incubate for 6-8 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plates and collect the supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.[2]
-
Protocol 2: NF-κB Signaling Assay
This protocol assesses whether a compound inhibits the NF-κB priming signal.
-
Cell Culture:
-
Culture macrophages (e.g., BMDMs or THP-1 cells) in appropriate media.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
-
NF-κB Activation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4 hours.
-
-
Sample Collection and Analysis:
-
Collect the supernatant to measure the release of NF-κB-dependent cytokines like TNF-α and IL-6 using ELISA kits.
-
Alternatively, lyse the cells to prepare protein extracts for Western blot analysis of phosphorylated IκBα or p65.
-
Protocol 3: Cytotoxicity Assay (LDH Release)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[1]
-
Cell Culture and Treatment:
-
Seed cells (e.g., macrophages) in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for the same duration as the inflammasome assays. Include a vehicle control and a positive control for maximum LDH release (e.g., cell lysis buffer).
-
-
LDH Measurement:
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Add the LDH reaction mixture from a commercial kit to each well.
-
Incubate as per the manufacturer's instructions and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of Nlrp3-IN-44 in experiments
Welcome to the technical support center for Nlrp3-IN-44. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides a systematic approach to troubleshoot and mitigate potential cytotoxicity associated with this compound in your experiments.
Issue 1: Unexpected Cell Death or Low Cell Viability
If you observe significant cell death or a decrease in cell viability after treating with this compound, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal non-toxic working concentration. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the therapeutic window where NLRP3 is inhibited without significant cytotoxicity. |
| Solvent Toxicity | This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%) and include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments.[1][2] |
| Compound Precipitation | Poor solubility of this compound in aqueous media can lead to the formation of precipitates that can be cytotoxic. Visually inspect your culture medium for any signs of precipitation after adding the inhibitor. To improve solubility, prepare a high-concentration stock solution in 100% anhydrous DMSO and add it to your pre-warmed culture medium with gentle mixing. |
| Extended Incubation Time | Prolonged exposure to any compound can potentially lead to cytotoxicity. Optimize the incubation time with this compound. For many in vitro assays, a pre-incubation of 30-60 minutes before adding the NLRP3 activator is sufficient. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical compounds. If you are using a new cell line, it is crucial to establish a baseline for its tolerance to both the solvent and this compound. |
| NLRP3 Inflammasome-Mediated Pyroptosis | The experimental conditions themselves (e.g., LPS priming followed by an activator) can induce pyroptosis, a form of inflammatory cell death. To distinguish between compound-induced cytotoxicity and pyroptosis, include controls such as cells treated with the NLRP3 activator alone and cells treated with this compound without the activator. A specific NLRP3 inhibitor should rescue cells from pyroptosis. |
Issue 2: Inconsistent or Irreproducible Results
Variability in your experimental results can be frustrating. The following table outlines common sources of inconsistency and how to address them.
| Potential Cause | Recommended Solution |
| Inhibitor Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. |
| Variability in Cell Health | Use cells from a similar passage number for all experiments and ensure they are healthy and in the logarithmic growth phase before seeding. Stressed or unhealthy cells can be more susceptible to compound toxicity. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing when preparing dilutions and adding reagents to your cell cultures. |
| Contamination | Regularly test your cell cultures for mycoplasma and other contaminants, as infections can alter cellular responses and viability. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about working with this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the NLRP3 inflammasome. It directly targets the NLRP3 protein, preventing the assembly of the inflammasome complex. This, in turn, blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: Based on its reported IC50 of 3 nM in THP-1 cells, a good starting range for a dose-response experiment would be from 0.1 nM to 1 µM. However, the optimal concentration will depend on the specific cell type and experimental conditions and should always be determined empirically.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix gently.
Q4: How can I assess the cytotoxicity of this compound in my specific cell line?
A4: It is essential to perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic to your cells. Commonly used assays include the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity. You should perform a dose-response experiment with this compound alone (without NLRP3 activation) to determine its cytotoxic concentration 50 (CC50).
Q5: What are the appropriate controls to include in my experiments?
A5: To ensure the validity of your results, it is crucial to include the following controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the highest concentration of this compound.
-
Positive Control (NLRP3 Activation): Cells treated with the priming agent (e.g., LPS) and the NLRP3 activator (e.g., nigericin (B1684572) or ATP) to confirm that the inflammasome can be activated.
-
Inhibitor Control: Cells treated with this compound alone to assess its effect on baseline cell health.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and a well-characterized NLRP3 inhibitor, MCC950, for comparison.
| Inhibitor | Target | Kd (nM) | IC50 (nM) | Cell Type for IC50 |
| This compound | NLRP3 | 17.5 | 3 | THP-1 |
| MCC950 | NLRP3 | - | 7.5 | Mouse BMDM |
Note: The cytotoxicity of this compound has not been publicly reported. It is crucial to determine the CC50 in your specific experimental system.
Key Experimental Protocols
Below are detailed protocols for key experiments to assess NLRP3 inflammasome activation and the cytotoxicity of this compound.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To determine the efficacy of this compound in inhibiting NLRP3 inflammasome activation.
Materials:
-
Immune cells (e.g., human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs))
-
Cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
This compound
-
DMSO (anhydrous)
-
ELISA kit for IL-1β
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate (if necessary).
-
Priming (Signal 1): Prime the cells with LPS (e.g., 200-500 ng/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM), for the appropriate time (e.g., 45-60 minutes for nigericin, 30-45 minutes for ATP).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Protocol 2: MTT Assay for Cell Viability
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired incubation period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: LDH Cytotoxicity Assay
Objective: To measure the cytotoxicity of this compound by quantifying lactate (B86563) dehydrogenase (LDH) release.
Materials:
-
Cells of interest
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired incubation period. Include a positive control for maximum LDH release (e.g., by lysing the cells with a detergent provided in the kit).
-
Supernatant Transfer: After incubation, centrifuge the plate and transfer a portion of the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Experimental Workflow for Minimizing Cytotoxicity
Caption: Logical workflow for determining a non-toxic working concentration of this compound.
References
Nlrp3-IN-44 vehicle control recommendations
Welcome to the technical support center for NLRP3-IN-44. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of the NLRP3 inflammasome.[1] It functions by directly targeting the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[2][3] This blockade inhibits the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, it is recommended to first dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[6][7] This stock can then be serially diluted in your cell culture medium to the desired final concentration.
Q3: What is the appropriate vehicle control for experiments with this compound?
A3: The vehicle control should be the same solvent used to dissolve this compound, typically DMSO. It is crucial to add the same final concentration of the vehicle to your control wells as is present in the wells with the highest concentration of this compound.[8] This ensures that any observed effects are due to the inhibitor and not the solvent itself. For in vivo studies, more complex vehicle formulations may be required depending on the route of administration.[9][10]
Q4: What are the common readouts to confirm NLRP3 inflammasome activation and its inhibition by this compound?
A4: A multi-faceted approach provides the most robust data.[8] Common readouts include:
-
IL-1β/IL-18 Release: Measured by ELISA in the cell culture supernatant.[8]
-
Caspase-1 Cleavage: Detection of the active p20/p10 subunits of caspase-1 by Western blot in cell lysates.[8]
-
ASC Oligomerization: Visualization of ASC "specks" by immunofluorescence or detection of cross-linked ASC oligomers by Western blot.
-
Pyroptosis: Quantification of lactate (B86563) dehydrogenase (LDH) release into the supernatant as a measure of inflammatory cell death.[8]
Q5: How can I be sure that the inhibitory effects I observe are specific to NLRP3 and not due to off-target effects?
A5: To confirm the specificity of this compound, you should test its effect on other inflammasomes, such as NLRC4 or AIM2.[11] A specific NLRP3 inhibitor should not affect IL-1β release triggered by activators of these other inflammasomes.[11] Additionally, to rule out interference with the upstream NF-κB priming pathway, you can measure the levels of other NF-κB-dependent cytokines like TNF-α or IL-6.[11] A specific NLRP3 inhibitor should not significantly alter their secretion.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| This compound precipitates out of solution upon dilution in cell culture medium. | The final concentration of the inhibitor exceeds its solubility in the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is too high. | Gently warm the cell culture medium to 37°C before adding the inhibitor stock solution. Add the stock solution drop-wise while gently vortexing the medium. Consider using a carrier protein like BSA in your medium. You may need to work at a lower final concentration of the inhibitor.[7] |
| Inconsistent or no inhibitory effect observed. | The inhibitor may have degraded due to improper storage or instability in the experimental conditions. The priming or activation step of the inflammasome was suboptimal. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[12] Confirm successful priming by measuring pro-IL-1β levels. Ensure the NLRP3 activator (e.g., nigericin (B1684572), ATP) is potent and used at an optimal concentration. |
| High background of IL-1β in unstimulated or vehicle control wells. | Cells are stressed or contaminated (e.g., with mycoplasma), leading to spontaneous inflammasome activation. Reagents may be contaminated with endotoxin. | Maintain good cell culture practice and regularly test for mycoplasma.[11] Use endotoxin-free reagents and screen new lots of fetal bovine serum (FBS).[12] |
| Observed cytotoxicity at effective inhibitory concentrations. | The observed cell death could be an off-target effect of the compound rather than inhibition of pyroptosis. The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel to distinguish between specific inhibition of pyroptosis and general toxicity.[11] Ensure the final solvent concentration is non-toxic (typically ≤0.5% for DMSO).[7][12] |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay/System | Reference |
| Binding Affinity (Kd) | 17.5 nM | - | [1] |
| IC50 (IL-1β release) | 0.003 µM (3 nM) | PMA-differentiated/LPS and nigericin-stimulated THP-1 cells | [1] |
| Oral Bioavailability | ~62% | In vivo studies | [1] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a general workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages (e.g., bone marrow-derived macrophages (BMDMs) or differentiated THP-1 cells).
Materials:
-
BMDMs or THP-1 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (ELISA, LDH assay, Western blot)
Procedure:
-
Cell Seeding: Plate the macrophages at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh serum-free medium containing LPS (e.g., 200-500 ng/mL).[8] Incubate for 3-4 hours at 37°C.[8]
-
Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing various concentrations of this compound or the vehicle control. Pre-incubate for 30-60 minutes at 37°C.
-
Activation (Signal 2): Add the NLRP3 activator directly to the wells. For example, use nigericin at a final concentration of 5-10 µM or ATP at 2.5-5 mM.[8] Incubate for the appropriate time (e.g., 45-60 minutes for nigericin, 30-45 minutes for ATP).[8]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for the analysis of secreted IL-1β (ELISA) and LDH (cytotoxicity assay).[8]
-
Cell Lysate: Lyse the remaining cells in an appropriate buffer (e.g., RIPA buffer) for Western blot analysis of intracellular proteins like pro-IL-1β and cleaved caspase-1.[8]
-
Protocol 2: IL-1β ELISA
Follow the manufacturer's instructions for your specific IL-1β ELISA kit. A general procedure is outlined below.
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add your collected cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add the detection antibody.
-
Enzyme Conjugate: Wash the plate and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Substrate Addition: Wash the plate, add the substrate, and stop the reaction.
-
Read Absorbance: Read the absorbance at the appropriate wavelength using a plate reader.
Protocol 3: Caspase-1 Western Blot
-
Protein Quantification: Determine the protein concentration of your cell lysates.
-
SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing the efficacy of this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NLRP3-IN-44 Incubation Time
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the incubation time for NLRP3-IN-44 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: While specific details for this compound are proprietary, it is designed as a selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response.[1][2] It activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][4][5][6] NLRP3 inhibitors typically function by preventing the conformational changes required for inflammasome activation and assembly, thereby blocking downstream inflammatory signaling.[1]
Q2: What is a typical starting concentration for this compound?
A2: The optimal concentration for any new NLRP3 inhibitor must be determined experimentally. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell type and with your chosen activation stimulus.[7] For reference, the IC50 for the well-characterized NLRP3 inhibitor MCC950 is typically in the nanomolar range.[7] A good starting point for a dose-response curve for a new compound like this compound could range from 0.01 µM to 10 µM.[1]
Q3: How long should I pre-incubate cells with this compound before adding the NLRP3 activator?
A3: The pre-incubation time for NLRP3 inhibitors can vary. A common starting point is a 30-60 minute pre-incubation with the inhibitor before adding the activation signal (Signal 2).[7][8] However, the optimal time depends on the inhibitor's cell permeability and mechanism of action. A time-course experiment is the best way to determine the shortest duration that provides maximum inhibition.[9]
Q4: What are the essential controls for an NLRP3 inhibition experiment?
A4: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) to control for any solvent effects.[7]
-
Unstimulated Control: Cells that are not treated with either the priming or activation signals to establish a baseline.
-
Primed-Only Control: Cells treated only with the priming signal (e.g., LPS) to ensure the activation signal is necessary.
-
Activated Control (Positive Control): Cells that are primed and activated without any inhibitor to show a robust inflammasome response.[1]
-
Inhibitor-Only Control: Cells treated with this compound alone to assess any inherent cytotoxicity of the compound.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of IL-1β secretion observed | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low. | 1. Perform a dose-response experiment to determine the IC50 in your specific system.[1][7] |
| 2. Inactive this compound: The compound may have degraded. | 2. Prepare a fresh stock solution of this compound. Ensure proper storage conditions as recommended by the manufacturer.[1] | |
| 3. Incubation time is too short: The inhibitor may not have had enough time to enter the cells and engage its target. | 3. Increase the pre-incubation time with this compound. Perform a time-course experiment (e.g., 30, 60, 120 minutes) to find the optimal duration.[9] | |
| 4. Ineffective NLRP3 inflammasome activation: The priming (Signal 1) or activation (Signal 2) stimuli are not working correctly. | 4. Verify the activity of your LPS and ATP/nigericin (B1684572) using a positive control. Check for LPS contamination in reagents.[1] Confirm successful priming by measuring pro-IL-1β levels via Western blot.[7] | |
| High cell toxicity observed with this compound treatment | 1. Inhibitor concentration is too high. | 1. Lower the concentration of this compound. Determine the maximum non-toxic concentration by performing a cytotoxicity assay (e.g., LDH or MTT assay). |
| 2. Prolonged incubation time. | 2. Reduce the incubation time. Cytotoxicity can be time-dependent. | |
| 3. Solvent (e.g., DMSO) toxicity. | 3. Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically <0.5%). | |
| Inconsistent results between experiments | 1. Variability in cell health or density. | 1. Use cells within a consistent passage number range. Ensure a uniform cell seeding density.[9] Cells should be in the logarithmic growth phase.[10] |
| 2. Inconsistent timing or concentration of stimuli. | 2. Standardize the timing and concentration of all stimuli (LPS, inhibitor, activator). Ensure thorough mixing.[1] | |
| 3. Lot-to-lot variability of this compound. | 3. If using a new batch of the inhibitor, it is advisable to re-run a dose-response experiment to confirm its potency.[11] |
Quantitative Data Tables
The following tables present example data from dose-response and time-course experiments to guide your analysis. Note: This is representative data and will vary depending on the cell line, stimuli, and specific experimental conditions.
Table 1: Example Dose-Response Data for this compound (60-minute pre-incubation with inhibitor, 45-minute activation with Nigericin)
| This compound Conc. (µM) | IL-1β (pg/mL) | % Inhibition | Cell Viability (LDH Assay, % of Control) |
| 0 (Vehicle) | 1520 ± 85 | 0 | 100 |
| 0.01 | 1380 ± 70 | 9.2 | 99 |
| 0.05 | 1155 ± 65 | 24.0 | 101 |
| 0.1 | 851 ± 50 | 44.0 | 98 |
| 0.5 | 418 ± 30 | 72.5 | 97 |
| 1.0 | 167 ± 22 | 89.0 | 96 |
| 5.0 | 91 ± 15 | 94.0 | 95 |
| 10.0 | 85 ± 12 | 94.4 | 88 |
From this data, an approximate IC50 of 0.15 µM could be calculated.
Table 2: Example Time-Course Data for this compound (Using a fixed concentration of 1 µM this compound)
| Pre-incubation Time (minutes) | IL-1β (pg/mL) | % Inhibition | Cell Viability (LDH Assay, % of Control) |
| 15 | 580 ± 45 | 61.8 | 99 |
| 30 | 290 ± 33 | 80.9 | 98 |
| 60 | 171 ± 25 | 88.8 | 97 |
| 120 | 165 ± 21 | 89.1 | 95 |
| 240 | 168 ± 28 | 88.9 | 91 |
This data suggests that a 60-minute pre-incubation time is optimal, as it provides maximum inhibition without a significant increase with longer incubation, while minimizing potential long-term toxicity.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for lack of this compound effect.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to determine the optimal pre-incubation time for this compound. It is recommended to first determine the approximate IC50 using a dose-response experiment (see Protocol 2).
Methodology:
-
Cell Seeding: Seed macrophages (e.g., LPS-differentiated THP-1 cells or primary bone marrow-derived macrophages) in a 96-well plate at a density that will be approximately 80-90% confluent at the end of the experiment. Allow cells to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh serum-free medium containing a validated concentration of LPS (e.g., 1 µg/mL). Incubate for 3-4 hours at 37°C.[11]
-
Inhibitor Treatment (Time-Course):
-
After priming, remove the LPS-containing medium.
-
Add fresh serum-free medium containing a fixed, effective concentration of this compound (e.g., 2x IC50 value).
-
Incubate for varying durations (e.g., 15, 30, 60, 120, 240 minutes).[9]
-
Include a vehicle control (e.g., DMSO) for each time point.
-
-
NLRP3 Activation (Signal 2): Following the inhibitor incubation, add the NLRP3 activator directly to the wells. Do not remove the inhibitor-containing medium. Use a validated concentration of nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).[8][9]
-
Final Incubation: Incubate for the appropriate time for the chosen activator (e.g., 45-60 minutes for nigericin, 30-45 minutes for ATP).[7][9]
-
Sample Collection: Centrifuge the plate at 300-500 x g for 5 minutes. Carefully collect the cell culture supernatants for analysis.
-
Data Analysis: Measure IL-1β concentration in the supernatants using ELISA (Protocol 3) and assess cytotoxicity by LDH assay (Protocol 4). The optimal incubation time is the shortest duration that provides maximum inhibition without causing significant cytotoxicity.[9]
Protocol 2: Dose-Response Experiment to Determine IC50
Methodology:
-
Cell Seeding and Priming: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium (e.g., from 10 µM down to 1 nM).[11]
-
Remove the LPS-containing medium and add the medium with the different inhibitor concentrations.
-
Incubate for a fixed time (e.g., 60 minutes).
-
-
NLRP3 Activation and Sample Collection: Follow steps 4, 5, and 6 from Protocol 1.
-
Data Analysis: Plot the IL-1β concentration against the log of the inhibitor concentration. Use a non-linear regression model (four-parameter variable slope) to calculate the IC50 value.
Protocol 3: IL-1β ELISA
Follow the manufacturer's instructions for the specific IL-1β ELISA kit being used. Briefly, the general steps are as follows:[7]
-
Coat a 96-well plate with capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Protocol 4: LDH Assay for Cytotoxicity
Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon cell lysis, making it a reliable indicator of cytotoxicity and pyroptosis.[11] Use a commercially available LDH assay kit and follow the manufacturer's protocol.
-
Use the same supernatants collected for the IL-1β ELISA.
-
Add the reaction mixture from the kit to the supernatants in a new 96-well plate.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a maximum lysis control.
References
- 1. benchchem.com [benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Nlrp3-IN-44 stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Nlrp3-IN-44 in common laboratory solvents and culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][2][3] To facilitate dissolution, vortexing or brief ultrasonication can be employed.[1] It is advisable to use a fresh supply of DMSO to minimize moisture, which can compromise the stability of the compound.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: Once dissolved in DMSO, this compound stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation.[1][3] These aliquots should be stored at -20°C or -80°C for long-term stability.[1][2] Before use, it is recommended to allow the vial to equilibrate to room temperature in a desiccator to avoid condensation.[1] As a powder, the inhibitor is generally stable for extended periods when stored at -20°C.[1]
Q3: How can I prevent this compound from precipitating when I add it to my aqueous culture medium?
A3: Precipitation is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer or medium. To mitigate this, perform serial dilutions of the stock solution in DMSO first, and then add the final, most diluted solution to your culture medium.[1] Adding the diluted stock solution dropwise while gently stirring or vortexing the medium can also improve solubility.[1][3] Warming the cell culture medium to 37°C before adding the inhibitor may also help.[3]
Q4: What is the recommended final concentration of DMSO for my cell culture experiments?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally 0.1% or lower, to avoid solvent-induced artifacts.[1] While many cell lines can tolerate DMSO concentrations up to 0.5%, it is crucial to perform a vehicle control to account for any potential effects of DMSO on NLRP3 inflammasome activity, as it has been reported to have both inhibitory and activating effects depending on the concentration.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture media. | The final concentration of the inhibitor exceeds its solubility limit in the aqueous medium. | Determine the solubility of this compound in your specific cell culture medium. Consider preparing intermediate dilutions in the medium before adding to the final culture volume.[2] |
| The final DMSO concentration is too high, causing the compound to precipitate. | Ensure the final DMSO concentration is kept low (typically ≤ 0.5%).[1][3] | |
| Inconsistent or no inhibitory effect on NLRP3 inflammasome activation. | This compound may be unstable under your experimental conditions (e.g., prolonged incubation at 37°C). | Assess the stability of this compound in your cell culture media at 37°C over the course of your experiment using the protocol provided below.[2] |
| The compound may have degraded due to improper storage. | Ensure proper storage of both the powder and stock solutions as recommended (aliquoted at -20°C or -80°C).[1][2] | |
| The final concentration of the inhibitor is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your experimental setup.[2] | |
| Observed effects may be due to the DMSO vehicle. | High concentrations of DMSO can have independent effects on the NLRP3 inflammasome.[1][4] | Always include a vehicle control with the same final DMSO concentration as your experimental wells. Ensure the DMSO concentration is consistent across all conditions.[1] |
Quantitative Data Summary
Table 1: Recommended Storage and Handling of this compound
| Form | Solvent | Storage Temperature | Stability Notes |
| Powder | - | -20°C | Stable for extended periods.[1] |
| DMSO Stock Solution | Anhydrous DMSO | -20°C or -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][3] |
| Aqueous Dilutions | Cell Culture Media | 2-8°C | Not recommended for storage; prepare fresh before each use.[3] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Potential Effects | Recommendation |
| < 0.1% | Minimal off-target effects. | Recommended for most applications.[1] |
| 0.1% - 0.5% | Generally tolerated, but cell line dependent. | Use with caution and verify tolerance for your specific cell line.[1] |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. | Not generally recommended; requires extensive validation.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
-
Preparation: Prepare a solution of this compound in your cell culture medium at the final working concentration.
-
Incubation: Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Storage: Immediately store the collected aliquots at -80°C until analysis.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound over time indicates degradation.[2]
-
Functional Assay (Alternative): Alternatively, test the inhibitory activity of the stored aliquots on NLRP3 inflammasome activation in a cell-based assay. A decrease in inhibitory potency over time suggests compound instability.[2]
Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a general workflow for evaluating the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages (e.g., THP-1 or primary bone marrow-derived macrophages).
-
Cell Seeding: Seed cells in a suitable culture plate and differentiate if necessary (e.g., PMA for THP-1 cells).
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[1]
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Pre-incubate the cells with the inhibitor for 1-2 hours.[1]
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (5-10 µM) or ATP (5 mM).[1][3]
-
Incubation: Incubate for the appropriate time (e.g., 45-60 minutes for Nigericin/ATP).[1]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.
Visualizations
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
References
Common pitfalls in Nlrp3-IN-44 experiments
Welcome to the technical support center for NLRP3-IN-44. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure robust and reproducible results.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No or reduced inhibition of IL-1β/IL-18 secretion | Compound Instability/Degradation: this compound may have degraded due to improper storage or handling. | Store the compound as recommended (desiccated at -20°C for powder, -80°C for stock solutions). Prepare fresh working solutions for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles. |
| Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response curve to determine the optimal IC50 value for your experimental setup. As a reference, the reported IC50 for this compound (as compound P33) is 0.003 µM in PMA-differentiated, LPS and nigericin-stimulated THP-1 cells[1]. | |
| Ineffective NLRP3 Inflammasome Activation: The priming (Signal 1) or activation (Signal 2) stimuli may not be working correctly. | Confirm successful priming by measuring TNF-α or IL-6 release, which are dependent on the NF-κB pathway and should not be affected by a specific NLRP3 inhibitor. Titrate the concentration and duration of your priming agent (e.g., LPS) and NLRP3 activator (e.g., ATP, nigericin) to find the optimal conditions for your cell type. | |
| Precipitation of this compound: The compound may have precipitated out of the cell culture medium. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to maintain solubility. Prepare intermediate dilutions of your DMSO stock in media before adding it to the final culture volume. Visually inspect for precipitation after adding the compound to the media. | |
| High cell death or cytotoxicity observed | Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | Lower the concentration of the inhibitor. Perform a cytotoxicity assay (e.g., LDH release or Sytox Green staining) in parallel with your inflammasome assay to distinguish between pyroptosis (NLRP3-mediated cell death) and general toxicity. A specific NLRP3 inhibitor is expected to prevent pyroptosis. |
| Inhibition of TNF-α or IL-6 is observed | Off-Target Effect on NF-κB Pathway: The compound may not be specific to the NLRP3 inflammasome and could be inhibiting the upstream NF-κB priming signal. | A specific NLRP3 inhibitor should not affect the secretion of NF-κB-dependent cytokines like TNF-α or IL-6. If you observe inhibition of these cytokines, it suggests an off-target effect. Further investigation into the mechanism of NF-κB inhibition may be required. |
| Inconsistent results between experiments | Variability in Cell Passage Number: Cell lines, such as THP-1, can exhibit altered responses to stimuli at high passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
| Reagent Variability: Lot-to-lot variations in reagents like LPS or NLRP3 activators can affect the magnitude of the cellular response. | Test new lots of critical reagents and establish a new dose-response curve for activators if necessary. | |
| High background IL-1β signal in control wells | Cell Stress or Contamination: Stressed cells or microbial contamination (e.g., mycoplasma) can lead to spontaneous inflammasome activation. | Ensure proper cell culture techniques and regularly test for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Inhibitor & Reagent Related
-
Q1: What is this compound and its mechanism of action? A1: this compound (also known as compound P33) is a potent and orally active inhibitor of the NLRP3 inflammasome with a reported Kd of 17.5 nM[1]. It functions by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. This, in turn, blocks the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.
-
Q2: How should I dissolve and store this compound? A2: It is recommended to dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution. For long-term storage, the solid compound should be stored at -20°C, and DMSO stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
-
Q3: What is the recommended starting concentration for my experiments? A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. A good starting point is to perform a dose-response curve around the reported IC50 value of 0.003 µM[1].
Experimental Design & Controls
-
Q4: How do I confirm that my compound is specifically targeting the NLRP3 inflammasome? A4: To confirm the specificity of this compound, you should test its effect on other inflammasomes, such as NLRC4 or AIM2, which are activated by different stimuli (e.g., Salmonella typhimurium for NLRC4). A selective NLRP3 inhibitor should not affect IL-1β secretion in these assays[2]. Additionally, assess the production of NF-κB-dependent cytokines like TNF-α and IL-6; a specific NLRP3 inhibitor should not inhibit their release.
-
Q5: I am observing cell death in my cultures treated with this compound. Is this an expected on-target effect? A5: Not necessarily. While NLRP3 activation can lead to a form of inflammatory cell death called pyroptosis, a direct inhibitor of the NLRP3 inflammasome should prevent this. Observed cytotoxicity could be an off-target effect. It is essential to perform a standard cytotoxicity assay (e.g., LDH release) to distinguish between the inhibition of pyroptosis and general compound toxicity[2].
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Macrophages
This protocol describes a standard method for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in human THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate the THP-1 cells into macrophage-like cells by treating them with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
After differentiation, wash the cells and allow them to rest in fresh, PMA-free medium for 24 hours before the experiment.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a concentrated DMSO stock.
-
After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants for cytokine and LDH analysis.
-
Quantify the levels of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatants using a cytotoxicity assay kit to assess cell death.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Workflow for NLRP3 Inflammasome Inhibition Assay
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in NLRP3 inhibition assays.
References
Validation & Comparative
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: NLRP3-IN-44 vs. MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has led to the development of numerous small molecule inhibitors targeting the NLRP3 protein. This guide provides an objective comparison of two such inhibitors: the novel compound NLRP3-IN-44 and the well-characterized research tool, MCC950. This comparison is supported by available experimental data to delineate their respective performance and characteristics.
Mechanism of Action and Specificity
Both this compound and MCC950 are direct inhibitors of the NLRP3 inflammasome, preventing its activation and the subsequent downstream inflammatory cascade.
MCC950 is a potent and highly selective diarylsulfonylurea-containing compound.[1] It specifically targets the NLRP3 protein, blocking both canonical and non-canonical activation pathways at nanomolar concentrations.[1] Mechanistically, MCC950 is understood to directly bind to the Walker B motif within the NACHT domain of NLRP3. This interaction prevents ATP hydrolysis, a crucial step for the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly.[2] Importantly, MCC950 has been shown to be highly selective for NLRP3, with no significant inhibitory activity against other inflammasomes such as AIM2, NLRC4, or NLRP1.[1] However, some studies have suggested potential off-target effects, including the inhibition of carbonic anhydrase 2 (CA2), particularly at higher concentrations.[3][4]
This compound , also known as compound P33, is a recently identified potent and orally active inhibitor of NLRP3 based on a pyridazine (B1198779) scaffold. It has been shown to be a high-affinity binder to the NLRP3 protein. While detailed mechanistic studies are still emerging, its direct binding and potent inhibition of IL-1β release suggest it acts on a key step in NLRP3 activation.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and MCC950, providing a direct comparison of their potency.
| Parameter | This compound | MCC950 | Reference(s) |
| Binding Affinity (Kd) | 17.5 nM | Not widely reported | [5] |
| IC50 (IL-1β Release) | 3 nM (in human THP-1 cells) | 7.5 nM (in mouse BMDMs)8.1 nM (in human MDMs) | [5],[1] |
| Specificity | Information not yet widely available in public literature | No inhibition of AIM2, NLRC4, or NLRP1 inflammasomes | [1] |
| Off-Target Effects | Information not yet widely available in public literature | Can inhibit Carbonic Anhydrase 2 (CA2) at higher concentrations | [3][4] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal (Signal 1) upregulates the expression of NLRP3 and pro-IL-1β. The activation signal (Signal 2) triggers the assembly of the inflammasome complex, leading to caspase-1 activation and the maturation of pro-inflammatory cytokines. Both this compound and MCC950 are direct inhibitors of the NLRP3 protein, preventing the activation step.
Caption: NLRP3 Inflammasome Activation Pathway and Points of Inhibition.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a general workflow for the in vitro evaluation and comparison of NLRP3 inhibitors like this compound and MCC950.
Caption: General workflow for comparing NLRP3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below are protocols for key experiments.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is fundamental for determining the potency (IC50) of NLRP3 inhibitors by measuring the inhibition of IL-1β secretion.
1. Cell Culture and Differentiation:
-
For THP-1 cells: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the cells into macrophage-like cells by treating with 50-100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
For Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow cells from the femurs and tibias of mice. Differentiate the cells into BMDMs by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
2. Priming (Signal 1):
-
Seed the differentiated THP-1 cells or BMDMs in 96-well plates.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for BMDMs, 0.5 µg/mL for THP-1) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
Prepare serial dilutions of this compound, MCC950, or a vehicle control (e.g., DMSO) in the appropriate cell culture medium.
-
After the priming step, gently remove the LPS-containing medium and pre-incubate the cells with the varying concentrations of the inhibitors for 1 hour.
4. Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a stimulus such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
5. Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: ASC Speck Formation Assay by Immunofluorescence
This assay visually assesses the effect of the inhibitors on the formation of the ASC speck, a hallmark of inflammasome assembly.
1. Cell Preparation and Treatment:
-
Seed differentiated THP-1 cells or BMDMs on glass coverslips in a 24-well plate.
-
Follow the priming, inhibitor treatment, and activation steps as described in Protocol 1.
2. Cell Fixation and Permeabilization:
-
After the activation step, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against ASC overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. A nuclear counterstain such as DAPI can also be included.
4. Microscopy and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells containing an ASC speck (a single, bright, perinuclear aggregate of ASC) in each treatment group. A significant reduction in the percentage of speck-positive cells in the inhibitor-treated groups compared to the vehicle control indicates inhibition of ASC oligomerization.
Conclusion
Both this compound and MCC950 are highly potent inhibitors of the NLRP3 inflammasome. Based on the available data, this compound demonstrates a slightly higher potency in human THP-1 cells compared to MCC950 in both human and mouse primary macrophages. MCC950 is a well-established and highly specific research tool that has been instrumental in validating the therapeutic potential of NLRP3 inhibition. While this compound shows significant promise as a potent and orally available compound, further studies are needed to fully characterize its specificity and potential off-target effects. The choice between these inhibitors will depend on the specific research question, the experimental system being used, and the need for a well-characterized tool versus a novel investigational compound.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-44 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a critical component of the innate immune system, has emerged as a key therapeutic target for a spectrum of inflammatory diseases. Its dysregulation is implicated in conditions ranging from autoimmune disorders to neurodegenerative diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of pharmaceutical research. This guide provides a detailed comparison of Nlrpp3-IN-44 against other well-characterized NLRP3 inhibitors, namely MCC950, CY-09, and Oridonin. This comparison focuses on their potency, mechanism of action, and selectivity, supported by experimental data and detailed protocols for key validation assays.
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes the key characteristics of Nlrp3-IN-44 and other leading NLRP3 inhibitors, offering a clear comparison of their in vitro potency. It is important to note that IC50 values can vary depending on the cell type, stimulus, and specific experimental conditions.
| Inhibitor | Target | Potency (IC50) | Cell Type(s) | Mechanism of Action |
| This compound (P33) | NLRP3 | 2.7 nM (IL-1β release) 15.3 nM (IL-1β release) 2.9 nM (IL-1β release) Kd: 17.5 nM | THP-1 BMDMs PBMCs | Directly binds to NLRP3 protein, suppressing ASC oligomerization.[1][2] |
| MCC950 | NLRP3 | 7.5 nM (IL-1β release) 8.1 nM (IL-1β release) | BMDMs HMDMs | Binds to the Walker B motif of the NACHT domain, inhibiting ATP hydrolysis and ASC oligomerization.[3][4] |
| CY-09 | NLRP3 | ~6 µM (IL-1β release) | BMDMs | Directly binds to the ATP-binding motif (Walker A) of the NACHT domain, inhibiting NLRP3's ATPase activity.[3] |
| Oridonin | NLRP3 | 780.4 nM (IL-1β Release) | Mouse Macrophages | Covalently binds to Cys279 in the NACHT domain, blocking the interaction between NLRP3 and NEK7. |
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal. The following diagram illustrates this pathway and highlights the points of intervention for various inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibitor action.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide for evaluating NLRP3 inflammasome inhibition.
IL-1β Release Assay (ELISA-based)
This assay quantifies the amount of secreted IL-1β, a primary downstream effector of NLRP3 inflammasome activation.
a. Cell Culture and Priming:
-
Commonly used cell lines include immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic THP-1 cells.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
b. Inhibitor Treatment and Inflammasome Activation:
-
Following priming, replace the media with fresh media containing various concentrations of the NLRP3 inhibitor (e.g., this compound) or vehicle control. Incubate for a specified time (e.g., 1 hour).
-
Add an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), to the cell culture and incubate for an additional 1-2 hours.
c. Quantification of IL-1β:
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
d. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the IC50 of NLRP3 inhibitors using an IL-1β release assay.
ASC Oligomerization (Speck) Assay
This imaging-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome assembly.
a. Cell Culture and Priming:
-
Use iBMDMs or THP-1 cells, potentially expressing a fluorescently tagged ASC protein.
-
Seed cells in imaging-appropriate plates (e.g., 96-well glass-bottom plates).
-
Prime the cells with LPS (e.g., 500 ng/mL for 3-4 hours).
b. Inhibitor Treatment and Activation:
-
Treat the primed cells with the NLRP3 inhibitor or vehicle for 1 hour.
-
Stimulate with an NLRP3 activator like Nigericin (10 µM) for 1-2 hours.
c. Cell Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde (PFA).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
If not using fluorescently tagged ASC, stain for endogenous ASC using a primary anti-ASC antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
d. Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Identify ASC specks as single, bright, perinuclear fluorescent aggregates.
-
Quantify the percentage of cells containing ASC specks in the presence and absence of the inhibitor. A reduction in the number of speck-forming cells indicates inhibition of inflammasome assembly.
Caption: Workflow for assessing NLRP3 inflammasome inhibition via ASC speck formation.
Conclusion
This compound has demonstrated high potency in inhibiting the NLRP3 inflammasome, with IC50 values in the low nanomolar range, comparable to the well-established inhibitor MCC950 and significantly more potent than CY-09 and Oridonin in the cited assays.[1][2] Its direct binding to the NLRP3 protein and subsequent suppression of ASC oligomerization provide a clear mechanism of action.[1][2] The choice of inhibitor for a particular research application will depend on the specific experimental goals, including the desired potency, mechanism of action, and cell system being used. The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the efficacy of these and novel NLRP3 inhibitors in their own laboratories. As more data on this compound becomes available, its position within the therapeutic landscape of NLRP3-driven diseases will be further solidified.
References
- 1. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-44: A Comparative Guide to Inflammasome Selectivity
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. A key challenge in this field is ensuring that these inhibitors are selective for NLRP3 and do not affect other important inflammasome complexes, such as NLRC4, AIM2, and NLRP1. This guide provides a comparative analysis of NLRP3 inhibitor selectivity, offering a framework for evaluating compounds like Nlrp3-IN-44. While specific data for this compound is not publicly available, this guide utilizes data from well-characterized inhibitors to illustrate the principles and methodologies for assessing selectivity.
Comparative Selectivity of NLRP3 Inhibitors
The selectivity of an NLRP3 inhibitor is determined by comparing its inhibitory activity against the NLRP3 inflammasome with its activity against other inflammasomes. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50) for each inflammasome complex. A highly selective inhibitor will have a low IC50 for NLRP3 and a significantly higher or no measurable IC50 for other inflammasomes.
| Inhibitor | Target Inflammasome | IC50 (nM) | Selectivity | Reference |
| MCC950 | NLRP3 | ~8 | Yes | [1] |
| NLRP1 | No significant inhibition | [1] | ||
| NLRC4 | No significant inhibition | [1] | ||
| AIM2 | No significant inhibition | [1] | ||
| CY-09 | NLRP3 | Comparable to MCC950 | Yes | [1] |
| NLRP1 | No binding observed | [1] | ||
| NLRC4 | No binding observed | [1] | ||
| AIM2 | No binding observed | [1] | ||
| Bay 11-7082 | NLRP3 | Active | Selective for NLRP3 over other inflammasomes | [1] |
| Oridonin | NLRP3 | Active | Does not inhibit AIM2 or NLRC4 | [1] |
Understanding the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[2][3][4][5][6] The activation process is complex and involves multiple steps, providing several potential targets for therapeutic intervention.
Caption: Canonical NLRP3 inflammasome signaling pathway.
Experimental Protocols for Assessing Selectivity
The selectivity of NLRP3 inhibitors is evaluated using a variety of in vitro assays that measure the activation of different inflammasomes in response to specific stimuli.
IL-1β Release Assay
This assay measures the ability of a compound to inhibit the release of IL-1β from immune cells, such as bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs), following the activation of specific inflammasomes.
-
Cell Culture and Priming: BMDMs or PBMCs are cultured in an appropriate medium. The cells are primed with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[1]
-
Inhibitor Treatment: The primed cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a specified period.
-
Inflammasome Activation:
-
NLRP3: Activated with stimuli like ATP or nigericin.
-
NLRC4: Activated by infecting cells with Salmonella typhimurium.
-
AIM2: Activated by transfecting cells with poly(dA:dT).
-
NLRP1: Activated with stimuli such as Bacillus anthracis lethal toxin.
-
-
Measurement: The concentration of IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the inhibitor concentration.
ASC Oligomerization Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and assesses the ability of an inhibitor to prevent it.
-
Cell Culture and Transfection: Immortalized macrophages (iBMDMs) stably expressing ASC-mCherry or ASC-GFP are used.
-
Priming and Inhibition: Cells are primed with LPS and then treated with the inhibitor.
-
Inflammasome Activation: The respective inflammasomes are activated using specific stimuli as described above.
-
Microscopy: The formation of ASC specks is visualized using fluorescence microscopy.
-
Quantification: The percentage of cells containing ASC specks in the inhibitor-treated group is compared to the control group.
Caption: Workflow for assessing the selectivity of an NLRP3 inhibitor.
Conclusion
The selective inhibition of the NLRP3 inflammasome is a promising therapeutic strategy for a multitude of inflammatory diseases.[1] Compounds that demonstrate high selectivity for NLRP3 over other inflammasomes, like MCC950 and CY-09, are invaluable tools for both research and clinical development.[1] The experimental framework outlined in this guide provides a robust methodology for characterizing the selectivity profile of novel NLRP3 inhibitors such as this compound, ensuring a comprehensive understanding of their on-target and potential off-target effects. This rigorous evaluation is essential for the advancement of safe and effective NLRP3-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Experimental Validation of Nlrp3-IN-44's Inhibitory Activity: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of NLRP3 inflammasome inhibitors, a thorough understanding of their comparative efficacy and mechanisms of action is paramount. This guide provides an objective comparison of Nlrp3-IN-44 with other well-established NLRP3 inhibitors, namely MCC950, Oridonin, and CY-09, supported by experimental data.
While comprehensive public data on the cellular inhibitory activity of this compound (also identified as compound P33) is limited, its high potency is suggested by a binding affinity (Kd) of 17.5 nM. This guide leverages available data for this compound and presents a detailed comparative analysis against extensively studied inhibitors to offer a valuable resource for experimental design and compound selection.
Comparative Analysis of Inhibitory Potency
The inhibitory potency of NLRP3 inhibitors is a critical parameter for their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the selected NLRP3 inhibitors in cell-based assays measuring IL-1β release.
| Inhibitor | Cell Type | Activator(s) | IC50 (IL-1β Release) | Reference(s) |
| This compound (P33) | - | - | Data Not Available | - |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP, Nigericin | ~7.5 - 8.1 nM | [1][2] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | ~8.1 nM | [2] | |
| Human THP-1 Macrophages | Nigericin | 3 nM (ASC speck formation) | [3] | |
| Oridonin | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Nigericin, ATP, MSU | ~2 µM | [4] |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | MSU, Nigericin, ATP | 1 - 10 µM | [5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Nigericin | ~5 µM | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, activator used, and assay format. Direct comparison of values across different studies should be made with caution.
Mechanism of Action
Understanding the molecular mechanism by which an inhibitor exerts its effect is crucial for rational drug design and development. The table below outlines the known mechanisms of action for each inhibitor.
| Inhibitor | Mechanism of Action | Reference(s) |
| This compound (P33) | Potent and orally active inhibitor of NLRP3. | |
| MCC950 | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and locking it in an inactive conformation. This prevents NLRP3 oligomerization and subsequent inflammasome assembly.[6] It is selective for NLRP3 over other inflammasomes like AIM2 and NLRC4.[7] | [6][7] |
| Oridonin | Forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3. This covalent modification blocks the interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation, thereby inhibiting inflammasome assembly.[8] | [8] |
| CY-09 | Directly binds to the ATP-binding motif (Walker A) within the NACHT domain of NLRP3, which inhibits its ATPase activity. This prevents NLRP3 oligomerization and inflammasome assembly. It is specific for NLRP3 and does not affect the ATPase activity of NLRC4, NLRP1, NOD2, or RIG-I.[5][9][10] | [5][9][10] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating NLRP3 inhibitors.
Caption: Logical relationship for comparing NLRP3 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize NLRP3 inflammasome inhibitors.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of secreted IL-1β, a primary downstream effector of NLRP3 inflammasome activation.
-
Cell Culture and Seeding:
-
Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells in appropriate media. For THP-1 cells, induce differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Seed the cells in a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Replace the culture medium with fresh medium containing lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Incubate the cells for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound, MCC950, Oridonin, CY-09) for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
-
Activation (Signal 2):
-
Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (5-20 µM), to the wells.
-
Incubate for the appropriate time (e.g., 30-60 minutes for ATP, 1-2 hours for Nigericin).
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
ASC Oligomerization Assay (Western Blot)
This assay visualizes the formation of ASC specks, a hallmark of inflammasome assembly, which occurs upstream of caspase-1 activation.
-
Cell Treatment:
-
Seed and prime macrophages as described in the IL-1β release assay.
-
Treat with the NLRP3 inhibitor and activator as previously described.
-
-
Cell Lysis and Fractionation:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a hypotonic buffer.
-
Centrifuge the lysates at a low speed to pellet the insoluble fraction containing the ASC specks.
-
-
Cross-linking:
-
Resuspend the pellet in a buffer containing a cross-linking agent, such as disuccinimidyl suberate (B1241622) (DSS), to stabilize the ASC oligomers.
-
Incubate for 30 minutes at room temperature.
-
-
Western Blotting:
-
Add SDS-PAGE sample buffer to the cross-linked pellets and boil to denature the proteins.
-
Separate the proteins by SDS-PAGE on a gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ASC, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. ASC monomers will appear at a low molecular weight, while oligomers will be visible as a high-molecular-weight smear or distinct bands.
-
In Vivo Models of NLRP3-Driven Inflammation
Animal models are crucial for evaluating the in vivo efficacy of NLRP3 inhibitors.
-
LPS-Induced Systemic Inflammation:
-
Administer the NLRP3 inhibitor to mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time, challenge the mice with a sublethal dose of LPS.
-
Collect blood samples at various time points to measure serum levels of IL-1β and other cytokines by ELISA.
-
-
Peritonitis Model:
-
Inject mice intraperitoneally with an NLRP3 activator, such as monosodium urate (MSU) crystals.
-
Administer the NLRP3 inhibitor before or after the MSU challenge.
-
After a few hours, perform a peritoneal lavage to collect immune cells and fluid.
-
Analyze the peritoneal fluid for IL-1β levels and count the number of infiltrating neutrophils.
-
-
Disease-Specific Models:
-
Utilize established animal models of NLRP3-driven diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, or diet-induced models for type 2 diabetes and atherosclerosis.
-
Treat the animals with the NLRP3 inhibitor and monitor disease progression through relevant clinical and pathological readouts.
-
This guide provides a framework for the experimental validation and comparison of this compound and other NLRP3 inhibitors. The provided protocols and comparative data aim to facilitate informed decision-making and the advancement of research in the field of NLRP3-targeted therapeutics.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin attenuates the release of pro-inflammatory cytokines in lipopolysaccharide-induced RAW264.7 cells and acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of NLRP3 Inflammasome Inhibitors in Preclinical Disease Models
A Guide for Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a significant driver of inflammation in a wide array of debilitating diseases. Its activation triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18, contributing to the pathology of conditions ranging from inflammatory bowel disease to neurodegenerative disorders and atherosclerosis. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research.
This guide provides an objective comparison of the preclinical efficacy of several leading NLRP3 inflammasome inhibitors, with a focus on the well-characterized tool compound MCC950 and the clinical-stage inhibitor Dapansutrile (OLT1177) . Data for another direct NLRP3 inhibitor, INF39 , is also included. This comparison is supported by experimental data from various preclinical models to delineate their respective performance and characteristics.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize quantitative data from preclinical studies, offering a clear comparison of the efficacy of these NLRP3 inhibitors across different disease models.
Table 1: Inflammatory Bowel Disease (IBD)
| Disease Model | Inhibitor | Dose | Key Outcomes |
| DNBS-induced colitis (Rat) | MCC950 | 40 mg/kg, oral | - Significantly improved body weight gain- Increased colon length- Reduced colon weight to body weight ratio- Decreased Disease Activity Index and histopathological scores- Suppressed colonic IL-1β, IL-18, TNF-α, IL-6, and IL-17[1] |
| DNBS-induced colitis (Rat) | INF39 | 25 mg/kg, oral | - Attenuated body weight loss- Counteracted colonic shortening- More effectively counteracted the increase in colonic myeloperoxidase, TNF-α, and IL-1β compared to a caspase-1 inhibitor[1][2] |
| Spontaneous colitis (Winnie mice) | MCC950 | 40 mg/kg, oral | - Significantly improved body weight gain, colon length, and colon weight to body weight ratio- Reduced Disease Activity Index and histopathological scores- Suppressed release of IL-1β, IL-18, TNF-α, IL-6, and other pro-inflammatory mediators in colonic explants[1] |
| DSS-induced colitis (Rodents) | Dapansutrile | Not specified | - Protective when administered prophylactically, but not therapeutically after colon damage was established[3] |
Table 2: Neuroinflammation (Alzheimer's Disease)
| Disease Model | Inhibitor | Dose | Key Outcomes |
| APP/PS1 mice | MCC950 | 10 mg/kg, i.p. | - Reduced Aβ accumulation- Improved cognitive function- Inhibited inflammasome and microglial activation[1][4] |
| STZ-induced AD-like model (Rat) | MCC950 | 50 mg/kg, i.p. | - Suppressed cognitive impairment and anxiety- Inhibited NLRP3-dependent neuroinflammation and attenuated autophagy[5] |
| APP/PS1 mice | Dapansutrile | Enriched diet | - Completely reversed age-dependent cognitive deficits- Rescued learning and memory impairments- Restored synaptic plasticity[6] |
Table 3: Atherosclerosis
| Disease Model | Inhibitor | Dose | Key Outcomes |
| ApoE-/- mice on a Western-type diet | MCC950 | 10 mg/kg, 3x/week, i.p. | - Significantly reduced atherosclerotic lesion development (maximal stenosis, average plaque size, and plaque volume)- Reduced macrophage number in the plaque- Reduced VCAM-1 and ICAM-1 mRNA expression[1][7][8] |
| Murine model of ischemia-reperfusion injury | Dapansutrile | Not specified | - Reduced myocardial infarct size by 71%- Suppressed cardiac Caspase-1 activity- Prevented subsequent left ventricular systolic dysfunction[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DNBS-Induced Colitis in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Disease Induction: Colitis is induced by a single intrarectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS) dissolved in 50% ethanol. A typical dose is 30 mg of DNBS in 0.25 ml of 50% ethanol, administered via a catheter inserted 8 cm into the colon. Control animals receive the vehicle (50% ethanol) alone.
-
Inhibitor Administration:
-
MCC950: Administered orally at a dose of 40 mg/kg.
-
INF39: Administered orally at 25 mg/kg for 6 days, starting on the same day as colitis induction.[1]
-
-
Efficacy Assessment:
-
Clinical Parameters: Body weight, stool consistency, and the presence of blood in feces are monitored daily to calculate a Disease Activity Index (DAI).
-
Macroscopic Assessment: At the end of the study, the colon is excised, and its length and weight are measured. Macroscopic damage is scored.
-
Histological Analysis: Colonic tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and tissue damage.
-
Biochemical Analysis: Levels of myeloperoxidase (MPO), an indicator of neutrophil infiltration, and pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in colonic tissue homogenates are quantified using methods like ELISA.
-
Neuroinflammation in APP/PS1 Mice (Alzheimer's Disease Model)
-
Animal Model: APP/PS1 double-transgenic mice, which overexpress mutated human amyloid precursor protein (APP) and presenilin 1 (PS1) genes, leading to age-dependent accumulation of amyloid-beta (Aβ) plaques and cognitive deficits.[9][10]
-
Inhibitor Administration:
-
Efficacy Assessment:
-
Cognitive Function: Assessed using behavioral tests such as the Morris water maze to evaluate learning and memory.
-
Histological and Biochemical Analysis: Brain tissue is analyzed for Aβ plaque deposition (e.g., by immunohistochemistry with anti-Aβ antibodies) and markers of neuroinflammation, such as microglial activation (e.g., Iba1 staining) and inflammasome activation (e.g., ASC speck formation, caspase-1 cleavage).
-
Synaptic Plasticity: Evaluated by electrophysiological measurements in brain slices.
-
Atherosclerosis in ApoE-/- Mice
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are susceptible to developing spontaneous hypercholesterolemia and atherosclerotic lesions, a process that is accelerated by a high-fat diet.[11][12]
-
Disease Induction: Atherosclerosis is induced or accelerated by feeding the mice a high-fat "Western-type" diet for a specified period (e.g., 12 weeks).[13] In some models, a semiconstrictive collar is placed around the carotid artery to induce localized plaque formation.[7][8]
-
Inhibitor Administration:
-
Efficacy Assessment:
-
Lesion Quantification: The aorta and/or carotid arteries are excised, stained (e.g., with Oil Red O to visualize lipid-rich plaques), and the lesion area and volume are quantified.
-
Histological Analysis: Arterial sections are analyzed for plaque composition, including macrophage content (e.g., Mac-2 staining), collagen content (e.g., Sirius Red staining), and necrotic core size.
-
Gene Expression Analysis: Expression of adhesion molecules (e.g., VCAM-1, ICAM-1) and inflammatory cytokines in the vascular tissue is measured by methods like qRT-PCR.
-
Mandatory Visualization
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome and highlights the points of inhibition by the discussed compounds.
Caption: NLRP3 inflammasome signaling and points of inhibition.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram outlines a general workflow for the in vivo evaluation of NLRP3 inhibitors in preclinical disease models.
Caption: General workflow for in vivo testing of NLRP3 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation [frontiersin.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Inhibiting the NLRP3 inflammasome with MCC950 promotes non-phlogistic clearance of amyloid-β and cognitive function in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCC950 reduces autophagy and improves cognitive function by inhibiting NLRP3-dependent neuroinflammation in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dapansutrile in multidisciplinary therapeutic applications: mechanisms and clinical perspectives [frontiersin.org]
- 7. NLRP3 Inflammasome Inhibition by MCC950 Reduces Atherosclerotic Lesion Development in Apolipoprotein E-Deficient Mice-Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. 2.2. APP/PS1 mouse models of Alzheimer's disease [bio-protocol.org]
- 10. APP mouse models for Alzheimer's disease preclinical studies | The EMBO Journal [link.springer.com]
- 11. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-44: A Potent and Selective NLRP3 Inflammasome Inhibitor with Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of Nlrp3-IN-44, a potent inhibitor of the NLRP3 inflammasome, and its cross-reactivity with other NOD-like receptor (NLR) proteins. The data presented herein is crucial for assessing its potential as a specific therapeutic agent and a reliable research tool.
This compound, also identified as compound P33, has emerged as a highly potent, orally bioavailable inhibitor of the NLRP3 inflammasome, with a reported binding affinity (Kd) of 17.5 nM.[1] Its mechanism of action involves direct binding to the NLRP3 protein, which in turn suppresses the oligomerization of the adaptor protein ASC, a critical step in inflammasome assembly and subsequent inflammatory signaling.[1]
Comparative Selectivity Profile
To ascertain the specificity of this compound, its inhibitory activity was assessed against other key inflammasome-forming NLR proteins, namely NLRC4 and AIM2. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these targets. For a comprehensive comparison, data for the well-characterized NLRP3 inhibitor MCC950 is also included.
| Inhibitor | Target Inflammasome | Cell Type | IC50 (nM) | Reference |
| This compound (P33) | NLRP3 | THP-1 cells | 2.7 | [1] |
| BMDMs | 15.3 | [1] | ||
| PBMCs | 2.9 | [1] | ||
| NLRC4 | Not Reported | No significant inhibition | ||
| AIM2 | Not Reported | No significant inhibition | ||
| MCC950 | NLRP3 | BMDMs | 7.5 | |
| NLRC4 | BMDMs | No significant inhibition | ||
| AIM2 | BMDMs | No significant inhibition |
THP-1 cells: Human monocytic cell line; BMDMs: Bone marrow-derived macrophages; PBMCs: Peripheral blood mononuclear cells.
The data clearly indicates the high potency of this compound against the NLRP3 inflammasome. While specific IC50 values for NLRC4 and AIM2 are not provided in the primary publication, the compound is described as a "specific" inhibitor, suggesting minimal cross-reactivity. This profile is comparable to that of MCC950, a widely used selective NLRP3 inhibitor.
Signaling Pathways and Inhibition
The following diagrams illustrate the canonical NLRP3 inflammasome signaling pathway and the experimental workflow for assessing inhibitor selectivity.
Caption: Canonical NLRP3 inflammasome activation and point of inhibition by this compound.
Caption: A generalized workflow for determining the selectivity of an inflammasome inhibitor.
Experimental Protocols
The following is a detailed methodology for the key in vitro assay used to determine the inhibitory activity of this compound.
In Vitro Inflammasome Activation and Inhibition Assay in THP-1 Cells
1. Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate the cells into a macrophage-like phenotype, THP-1 cells are seeded in 96-well plates and treated with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours.
2. Priming:
-
Following differentiation, the culture medium is replaced with fresh RPMI-1640 medium containing 1% FBS.
-
The cells are then primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
After the priming step, the cells are pre-incubated with various concentrations of this compound (or a vehicle control) for 30 minutes.
4. Inflammasome Activation:
-
The NLRP3 inflammasome is then activated by adding 10 µM nigericin (B1684572) to each well and incubating for 1 hour.
5. Measurement of IL-1β Release:
-
The cell culture supernatants are collected, and the concentration of mature IL-1β is quantified using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's instructions.
6. Data Analysis:
-
The percentage of IL-1β inhibition for each concentration of this compound is calculated relative to the vehicle-treated control.
-
The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.
A similar protocol is employed for bone marrow-derived macrophages (BMDMs) and peripheral blood mononuclear cells (PBMCs), with specific activators used to trigger the NLRC4 (e.g., Salmonella typhimurium flagellin) and AIM2 (e.g., poly(dA:dT)) inflammasomes to assess cross-reactivity.
Conclusion
This compound is a highly potent inhibitor of the NLRP3 inflammasome with a favorable selectivity profile, showing minimal cross-reactivity with other tested NLR proteins. Its efficacy in cellular models, coupled with its oral bioavailability, positions it as a valuable tool for investigating the role of the NLRP3 inflammasome in various diseases and as a promising lead compound for further therapeutic development. The provided experimental protocols offer a robust framework for the continued evaluation of this compound and other novel inflammasome inhibitors.
References
Comparative Analysis of NLRP3 Inflammasome Inhibitors: A Guide to IC50 Determination in Diverse Cell Lines
Potency of NLRP3 Inhibitors: A Comparative Overview
The IC50 value, representing the concentration of an inhibitor required to reduce the NLRP3-mediated response by 50%, is a key metric of its potency. These values can vary depending on the cell type, the specific activator used, and the experimental conditions.
| Inhibitor | Cell Type | Activator(s) | Measured Output | IC50 (nM) |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | Various | IL-1β Release | 7.5[1] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP, Nigericin | IL-1β Release | 8.1 |
| Compound 7 | Human THP-1 cells | Nigericin | IL-1β Release | 26[2] |
| Compound 7 | Human THP-1 cells | Monosodium Urate (MSU) | IL-1β Release | 24[2] |
| Compound 7 | Human THP-1 cells | Not Specified | IL-18 Release | 33[2] |
| Bridged Pyridazine Cpd | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | IL-1β Production | 2.88[2] |
| NT-0249 | Human PBMCs | LPS + ATP | IL-1β Release | 10 |
| NT-0249 | Human PBMCs | LPS + ATP | IL-18 Release | 12 |
| C77 | Murine Microglia | LPS + ATP | IL-1β Release | ~500 |
Experimental Protocols for IC50 Determination
The determination of in vitro IC50 values for NLRP3 inhibitors typically involves cell culture, inflammasome priming and activation, and quantification of the inflammatory output.
Cell Culture and Preparation
A variety of immune cells, both from primary sources and immortalized cell lines, are utilized for these assays.[2]
-
Primary Murine Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from mice and differentiated into macrophages over several days using M-CSF.[2]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood using density gradient centrifugation.[2]
-
THP-1 Cells: A human monocytic cell line that can be differentiated into macrophage-like cells with phorbol (B1677699) 12-myristate 13-acetate (PMA).[2]
NLRP3 Inflammasome Priming and Activation
A two-signal model is required for NLRP3 inflammasome activation in vitro.[2]
-
Signal 1 (Priming): Cells are first primed to upregulate the expression of NLRP3 and pro-IL-1β.[2] This is typically achieved by treating the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for several hours.[2]
-
Signal 2 (Activation): Following priming, a second stimulus is introduced to trigger the assembly and activation of the NLRP3 inflammasome.[2] A variety of activators can be used, including ATP, nigericin, and monosodium urate (MSU) crystals.[2]
Inhibitor Treatment and Quantification of Inflammatory Output
The test compound (NLRP3 inhibitor) is typically added to the cells after the priming step and before the addition of the activation signal.[2] The activity of the NLRP3 inflammasome is then assessed by measuring its downstream products, most commonly the release of IL-1β or IL-18 into the cell culture supernatant.[1] This is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Analysis
The percentage of inhibition of cytokine release is calculated for each inhibitor concentration compared to the vehicle control.[1] The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Visualizing the NLRP3 Inflammasome Pathway and Experimental Workflow
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the NLRP3 signaling pathway and a general experimental workflow for inhibitor testing.
Caption: NLRP3 inflammasome signaling pathway and the point of inhibition.
Caption: A generalized workflow for determining the IC50 of an NLRP3 inhibitor.
References
Head-to-Head Comparison: Nlrp3-IN-44 vs. Dapansutrile for NLRP3 Inflammasome Inhibition
For Immediate Release
A comprehensive analysis of two leading NLRP3 inflammasome inhibitors, Nlrp3-IN-44 and Dapansutrile (B1669814) (OLT1177), reveals distinct potency and mechanistic profiles. This guide offers a head-to-head comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the selection of appropriate tools for their studies.
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a critical therapeutic target. This guide provides a detailed comparison of two prominent NLRP3 inhibitors: this compound, a recently developed potent inhibitor, and Dapansutrile, a clinical-stage compound.
Mechanism of Action and Signaling Pathway
Both this compound and Dapansutrile are direct inhibitors of the NLRP3 inflammasome, preventing the downstream cascade of inflammatory events. The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. A second "activation" signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline structures, results in the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
This compound directly binds to the NLRP3 protein, thereby inhibiting the oligomerization of the adaptor protein ASC, a crucial step in inflammasome assembly[1][2]. Dapansutrile also directly targets the NLRP3 protein, inhibiting its ATPase activity and blocking the interaction between NLRP3 and ASC[3][4][5].
NLRP3 Inflammasome Signaling Pathway and Inhibition
Quantitative Data Summary
The following tables summarize the key quantitative performance metrics for this compound and Dapansutrile based on available experimental data.
Table 1: In Vitro Potency
| Compound | Assay System | Readout | IC50 / Kd | Reference |
| This compound | Nigericin-induced THP-1 cells | IL-1β release | 2.7 nM (IC50) | [2] |
| Nigericin-induced mouse BMDMs | IL-1β release | 15.3 nM (IC50) | [2] | |
| Nigericin-induced human PBMCs | IL-1β release | 2.9 nM (IC50) | [2] | |
| Direct binding to NLRP3 protein | - | 17.5 nM (Kd) | [1][2] | |
| Dapansutrile | LPS/ATP-induced human macrophages | IL-1β release | Nanomolar concentrations | [4][6] |
| LPS-stimulated human macrophages | IL-1β levels | 60% reduction at 100-fold lower concentration than safe plasma levels | [3][4] | |
| LPS-stimulated human macrophages | IL-18 levels | 70% reduction at 100-fold lower concentration than safe plasma levels | [3][4] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model | Key Findings | Pharmacokinetics | Reference |
| This compound | LPS-induced septic shock in mice | Significantly ameliorated disease | Oral bioavailability of 62% | [2] |
| MSU crystal-induced peritonitis in mice | Significantly ameliorated disease | - | [1][2] | |
| Dapansutrile | Zymosan or MSU crystal-induced gouty arthritis in mice | Reduced joint inflammation and interleukin levels | Plasma levels in mice were within the range of safe human oral doses | [7] |
| Experimental Autoimmune Encephalomyelitis (EAE) in mice | Reduced spinal cord demyelination and pro-inflammatory cytokine levels | - |
Table 3: Selectivity Profile
| Compound | Effect on Other Inflammasomes (NLRC4, AIM2) | Reference |
| This compound | Selective for NLRP3 (based on direct binding) | [1][2] |
| Dapansutrile | No effect on NLRC4 and AIM2 inflammasomes | [3][4][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. Below are summaries of the general protocols used to assess the efficacy of NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is fundamental for determining the in vitro potency (IC50) of NLRP3 inhibitors.
Objective: To measure the dose-dependent inhibition of IL-1β release from immune cells following NLRP3 inflammasome activation.
General Workflow:
In Vitro NLRP3 Inhibition Assay Workflow
Materials:
-
Immune cells (e.g., human THP-1 monocytes, mouse bone marrow-derived macrophages (BMDMs), or human peripheral blood mononuclear cells (PBMCs))
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
Test compounds (this compound, Dapansutrile) and vehicle control (e.g., DMSO)
-
Human or mouse IL-1β ELISA kit
Procedure:
-
Cell Culture and Priming: Plate the immune cells in a 96-well plate and prime with LPS for a specified duration (e.g., 3 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Following priming, treat the cells with various concentrations of the NLRP3 inhibitor or vehicle control for a defined period (e.g., 1 hour).
-
NLRP3 Activation: Add an NLRP3 activator to the wells to trigger inflammasome assembly and activation.
-
Sample Collection and Analysis: After incubation, collect the cell culture supernatants.
-
Quantification of IL-1β: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-1β inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Mouse Model of MSU-Induced Peritonitis
This model is used to evaluate the in vivo efficacy of NLRP3 inhibitors in an acute inflammatory setting.
Objective: To assess the ability of an NLRP3 inhibitor to reduce inflammation in a mouse model of gout.
General Workflow:
In Vivo MSU-Induced Peritonitis Workflow
Materials:
-
8-12 week old mice (e.g., C57BL/6)
-
NLRP3 inhibitor (this compound or Dapansutrile) and vehicle
-
Monosodium urate (MSU) crystals
-
Sterile PBS
-
ELISA kits for mouse IL-1β and other relevant cytokines/chemokines
-
Flow cytometer and antibodies for neutrophil quantification
Procedure:
-
Inhibitor Administration: Administer the NLRP3 inhibitor or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before inducing inflammation.
-
Induction of Peritonitis: Inject a suspension of MSU crystals into the peritoneal cavity of the mice to induce an inflammatory response.
-
Sample Collection: At a specific time point after MSU injection (e.g., 6 hours), euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with cold PBS. Blood can also be collected for serum analysis.
-
Analysis of Inflammatory Markers:
-
Measure the concentration of IL-1β and other inflammatory cytokines and chemokines in the peritoneal lavage fluid and serum using ELISA.
-
Quantify the number of infiltrating neutrophils in the peritoneal lavage fluid using flow cytometry.
-
-
Data Analysis: Compare the levels of inflammatory markers and neutrophil counts between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the inhibitor.
Conclusion
Both this compound and Dapansutrile are potent and selective inhibitors of the NLRP3 inflammasome. This compound demonstrates high potency in the nanomolar range in vitro and significant efficacy in preclinical models of acute inflammation, coupled with good oral bioavailability. Dapansutrile, having progressed to clinical trials, has a well-documented safety profile in humans and has shown efficacy in various preclinical models, inhibiting both canonical and non-canonical NLRP3 activation pathways.
The choice between these two inhibitors will depend on the specific research or therapeutic development goals. This compound represents a powerful tool for preclinical research, offering high potency and oral availability. Dapansutrile stands as a promising clinical candidate with established safety in humans, making it a valuable benchmark and potential therapeutic for NLRP3-driven diseases. This guide provides the foundational data and methodologies to assist in the informed selection and application of these important research compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dapansutrile | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. alzdiscovery.org [alzdiscovery.org]
Evaluating Nlrp3-IN-44: A Comparative Performance Analysis in Primary Immune Cells vs. Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NLRP3 inhibitor Nlrp3-IN-44 and its alternatives. This document summarizes quantitative efficacy data, details key experimental protocols, and visualizes critical biological pathways and workflows to support informed decisions in NLRP3-targeted research and development.
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[1][4] The development of small molecule inhibitors targeting NLRP3 is a highly active area of research. A crucial aspect of the preclinical development of these inhibitors is the validation of their efficacy and potency in various cellular systems, including immortalized cell lines and primary immune cells. This guide provides a comparative framework for evaluating the performance of a novel NLRP3 inhibitor, this compound, against established inhibitors in these different cellular contexts.
While specific data for this compound is not yet publicly available, this guide will use the well-characterized, cross-species active inhibitor MCC950 and the human-specific inhibitor BAL-0028 as comparators to illustrate the key performance differences observed between primary immune cells and cell lines.
Comparative Efficacy of NLRP3 Inhibitors
The inhibitory potency of NLRP3 inhibitors can vary significantly across different cell types and species. The following table summarizes the half-maximal inhibitory concentrations (IC50) for MCC950 and BAL-0028 in key cellular models of NLRP3 inflammasome activation. This table structure can be used to benchmark the performance of this compound as data becomes available.
| Inhibitor | Cell Type | Species | IC50 | Reference |
| MCC950 | Bone Marrow-Derived Macrophages (BMDM) | Murine | ~7.5 nM | [5] |
| Human Monocyte-Derived Macrophages (HMDM) | Human | ~8.1 nM | [5] | |
| THP-1 macrophages | Human | 3 nM (ASC speck formation) | [5] | |
| Peripheral Blood Mononuclear Cells (PBMC) | Human | ~41.3 nM - 70.4 nM | [5] | |
| BAL-0028 | THP-1 macrophages | Human | 57.5 nM | [6] |
| Primary Monocytes | Human | Potent (nanomolar range) | [5] | |
| iPSC-derived Microglia | Human | Potent (nanomolar range) | [5] | |
| J774A.1 macrophages | Murine | >6 µM (poor activity) | [5] | |
| This compound | Data not yet available |
Note: IC50 values can vary depending on the specific experimental conditions, such as the type and concentration of the stimulus used.[1]
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of NLRP3 inhibitors. Below are detailed methodologies for key assays to assess inhibitor performance.
IL-1β Release Assay (ELISA)
This assay quantifies the secretion of the mature, pro-inflammatory cytokine IL-1β, a primary downstream effector of NLRP3 inflammasome activation.[5]
Cell Preparation and Priming:
-
Human THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[1] Differentiate THP-1 cells into a macrophage-like phenotype by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 3 hours. Allow cells to rest for 24 hours before priming.
-
Primary Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[7] Culture PBMCs in RPMI-1640 supplemented with 10% FBS.
-
Murine Bone Marrow-Derived Macrophages (BMDMs): Isolate bone marrow from the femurs and tibias of mice.[8] Differentiate progenitor cells into macrophages by culturing for 5-7 days in DMEM containing 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).[8]
-
Priming: Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[1]
Inhibitor Treatment and Activation:
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound, MCC950) or vehicle control for 30-60 minutes.[5]
-
Stimulate the NLRP3 inflammasome with an activator such as Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.[7]
-
Collect the cell culture supernatants for analysis.[5]
ELISA Protocol:
-
Coat a 96-well ELISA plate with a capture antibody specific for IL-1β overnight at 4°C.[5]
-
Wash the plate and block non-specific binding sites.[5]
-
Add cell culture supernatants and a standard curve of recombinant IL-1β to the plate and incubate.[5]
-
Add a detection antibody followed by a substrate solution.
-
Measure the absorbance and calculate the concentration of IL-1β in the samples by interpolating from the standard curve.[5]
Pyroptosis Assay (LDH Release)
Pyroptosis is a form of pro-inflammatory cell death mediated by caspase-1.[5] Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released upon cell lysis and can be measured to quantify pyroptosis.[1]
Protocol:
-
Prime and treat cells with the NLRP3 inhibitor as described in the IL-1β release assay.
-
Stimulate with an NLRP3 activator.
-
Collect the cell culture supernatants at the end of the experiment.[1]
-
Measure the activity of LDH using a commercially available colorimetric assay kit. A specific NLRP3 inhibitor should reduce LDH release in response to inflammasome activation but should not be cytotoxic on its own.[1]
Visualizing Key Pathways and Workflows
Performance in Primary Immune Cells vs. Cell Lines: Key Considerations
-
Translational Relevance: Primary cells, being derived directly from living organisms, offer higher physiological relevance compared to immortalized cell lines.[2] Results obtained in primary human cells, such as PBMCs or HMDMs, are generally considered more predictive of the clinical efficacy of a drug candidate.
-
Genetic and Phenotypic Stability: Cell lines like THP-1 are known to be karyotypically abnormal and may have undergone genetic drift over time, potentially altering signaling pathways.[2] Primary cells, while more variable between donors, represent a more authentic genetic and phenotypic background.
-
Species Specificity: As demonstrated by BAL-0028, some NLRP3 inhibitors exhibit strong species specificity.[1] It is crucial to test inhibitors in both human and murine cells if the intention is to use mouse models for in vivo studies. A compound that is potent in human cells may have little to no effect in mouse cells, and vice-versa.[1]
-
Ease of Use and Reproducibility: Cell lines offer the advantage of being easy to culture and provide a more homogenous population, which can lead to higher reproducibility in initial screening assays.[2] Primary cells are more challenging to isolate and maintain, and exhibit donor-to-donor variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome in health and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nlrp3-IN-44
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of investigational compounds like Nlrp3-IN-44 are paramount to ensuring laboratory safety and environmental compliance. As a potent inhibitor of the NLRP3 inflammasome, this compound requires meticulous management throughout its lifecycle, culminating in its proper disposal. This guide provides essential, step-by-step information for the safe disposal of this compound, fostering a secure research environment.
Crucial First Step: Obtain the Safety Data Sheet (SDS)
Before initiating any handling or disposal procedures, it is imperative to obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for this compound.[1] The SDS is the authoritative source for all safety-related information, including detailed disposal instructions tailored to the compound's specific chemical properties and potential hazards.
Immediate Safety and Handling Precautions
When handling this compound, a conservative approach that treats the compound as potentially hazardous is recommended, especially if an SDS is not immediately available.[2] Adherence to appropriate personal protective equipment (PPE) guidelines is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] |
| Body Protection | A standard laboratory coat should be worn.[2][3] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[2][3] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
After skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.[3]
1. Waste Classification and Segregation:
Proper waste segregation is a cornerstone of safe laboratory disposal.[2] this compound is classified as chemical waste and must not be mixed with other waste streams such as regular trash or biohazardous materials.
Table 2: Waste Segregation Guidelines
| Waste Type | Segregation Instructions |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed container.[1] This includes items such as contaminated gloves, pipette tips, and filter paper.[1][2] |
| Liquid Chemical Waste | Collect in a compatible, leak-proof, and labeled container.[1] Avoid mixing with other chemical waste unless explicitly permitted.[1] |
| Solvent-Based Waste | If this compound is dissolved in a solvent, segregate the waste based on whether the solvent is halogenated or non-halogenated.[2] |
| Empty Containers | Triple rinse empty containers following institutional guidelines before disposal.[1] |
2. Waste Accumulation and Container Management:
-
Liquid Waste: Carefully pour the this compound solution into the designated liquid waste container using a funnel to prevent spills.[2]
-
Solid Waste: Place all contaminated items into the designated solid waste container.[2]
-
Container Labeling: All waste containers must be clearly and accurately labeled with the chemical name ("this compound") and any associated hazards.[1] Include the date when the first waste was added.[3]
-
Container Management: Keep waste containers closed at all times except when adding waste.[2] Do not overfill containers; leave at least 10% headspace to allow for expansion.[2]
3. Spill Response Protocol:
In the case of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[2]
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.[2]
-
Ventilate: If it is safe to do so, increase ventilation in the area.[2]
-
Containment: For small spills, use an absorbent material (e.g., spill pillows, vermiculite) to contain the spill.[2]
-
Cleanup: While wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place all cleanup materials in a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.[2]
-
Reporting: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department, following your institution's specific reporting procedures.[2]
4. Final Disposal:
The recommended method for the final disposal of chemical waste like this compound is often incineration.[3] This should be performed by a licensed professional waste disposal service.[3] It is the responsibility of the researcher and the institution to comply with all applicable regulations.[2] Always consult your institution's EHS office for guidance on approved waste management procedures.[1]
Experimental Workflow and Signaling Pathways
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
